Technical Documentation Center

(S)-3-Methoxypiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3-Methoxypiperidine
  • CAS: 793667-32-0

Core Science & Biosynthesis

Foundational

(S)-3-Methoxypiperidine: A Technical Guide for Drug Discovery Professionals

Abstract (S)-3-Methoxypiperidine is a chiral cyclic amine that has emerged as a significant building block in medicinal chemistry for the development of novel therapeutic agents. Its distinct stereochemical and electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Methoxypiperidine is a chiral cyclic amine that has emerged as a significant building block in medicinal chemistry for the development of novel therapeutic agents. Its distinct stereochemical and electronic characteristics frequently bestow advantageous pharmacokinetic and pharmacodynamic properties upon parent molecules. This guide offers an in-depth technical examination of the chemical structure, properties, synthesis, and applications of (S)-3-Methoxypiperidine, serving as a comprehensive resource for researchers and scientists engaged in drug development.

Introduction: The Strategic Importance of the Methoxy-Substituted Piperidine Scaffold

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved drugs.[1] The introduction of a methoxy group at the 3-position, with a defined (S)-stereochemistry, provides a potent tool for lead optimization. The methoxy group can function as a hydrogen bond acceptor, modulate the pKa of the piperidine nitrogen, and introduce a chiral center, which can facilitate specific, high-affinity interactions with biological targets. This strategic modification has the potential to improve metabolic stability, enhance solubility, and refine the overall pharmacological profile of a drug candidate.

Structural Elucidation and Physicochemical Properties

A comprehensive understanding of the fundamental properties of (S)-3-Methoxypiperidine is essential for its effective utilization in synthesis and drug design.

Molecular Structure and Stereochemistry

The molecule features a six-membered saturated heterocycle with a nitrogen atom (piperidine). A methoxy (-OCH3) group is attached to the C3 position with a specific (S)-configuration. This chirality is a critical attribute, as stereoisomers often display markedly different pharmacological activities.

Key Structural Features:

  • Molecular Formula: C6H13NO[2]

  • Molecular Weight: 115.17 g/mol [2]

  • CAS Number: 793667-32-0 (free amine)[3]

  • Chirality: The stereocenter at the C3 position is in the (S)-configuration.

Spectroscopic Data

Spectroscopic analysis is indispensable for the unequivocal identification and quality assessment of (S)-3-Methoxypiperidine.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit characteristic signals for the protons on the piperidine ring and the methoxy group. The chemical shifts and coupling patterns are influenced by the chair conformation of the ring and the stereochemistry at C3.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each of the six carbon atoms in the molecule. The chemical shift of the C3 carbon is significantly influenced by the electronegative oxygen atom of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Under standard electron ionization (EI) conditions, the molecular ion peak (M+) would be observed at an m/z of 115.

Physicochemical Properties

The physical properties of (S)-3-Methoxypiperidine inform its handling, storage, and reaction conditions.

PropertyValueSource
Appearance Colorless to light yellow liquid[4]
Boiling Point 159-160 °C[5]
Density ~0.93 g/cm³[2]
Solubility Soluble in water and organic solvents[2][4]

Note: These values may exhibit slight variations between different suppliers and batches.

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure (S)-3-Methoxypiperidine presents a significant challenge and is an area of ongoing research. Various synthetic strategies have been devised to achieve high enantiomeric excess.

Representative Synthetic Protocol: Asymmetric Synthesis from 3-Hydroxypiperidine

A prevalent strategy involves the resolution of a racemic mixture, which can be synthesized from commercially available starting materials. This protocol is a conceptual representation and should be adapted based on specific laboratory conditions and safety protocols.

Step 1: N-Protection of (±)-3-Hydroxypiperidine

  • Rationale: Protection of the piperidine nitrogen is crucial to prevent side reactions in subsequent steps. The benzyl group is a common choice due to its stability and ease of removal via hydrogenolysis.

  • Procedure:

    • Dissolve (±)-3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for example, triethylamine (TEA), to the solution.

    • Slowly add benzyl bromide and stir the reaction mixture at room temperature.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup and purify the product, (±)-1-benzylpiperidin-3-ol, by column chromatography.

Step 2: O-Methylation

  • Rationale: The introduction of the methoxy group is achieved through a Williamson ether synthesis.

  • Procedure:

    • Dissolve (±)-1-benzylpiperidin-3-ol in an aprotic solvent like tetrahydrofuran (THF).

    • Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), to deprotonate the alcohol.

    • Add a methylating agent, for instance, methyl iodide (CH₃I).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction and purify the resulting (±)-1-benzyl-3-methoxypiperidine.

Step 3: Chiral Resolution

  • Rationale: The separation of enantiomers is a critical step to isolate the desired (S)-isomer. This is often accomplished by forming diastereomeric salts with a chiral acid.

  • Procedure:

    • Dissolve the racemic 1-benzyl-3-methoxypiperidine in a suitable solvent.

    • Add a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid.

    • Allow the diastereomeric salts to crystallize. The salt containing the desired enantiomer may crystallize preferentially.

    • Separate the crystals by filtration.

    • Liberate the free base by treatment with a base (e.g., NaOH).

    • Confirm the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Step 4: Deprotection (Debenzylation)

  • Rationale: The removal of the N-benzyl protecting group yields the final target molecule.

  • Procedure:

    • Dissolve the enantiomerically enriched N-benzyl-3-methoxypiperidine in a solvent like methanol or ethanol.

    • Add a palladium catalyst, for example, 10% Pd/C.

    • Subject the mixture to a hydrogen gas (H₂) atmosphere.

    • Monitor the reaction until the starting material is consumed.

    • Filter off the catalyst and remove the solvent under reduced pressure to obtain (S)-3-Methoxypiperidine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product Racemic_3-Hydroxypiperidine (±)-3-Hydroxypiperidine N_Protected (±)-1-Benzylpiperidin-3-ol Racemic_3-Hydroxypiperidine->N_Protected N-Benzylation O_Methylated (±)-1-Benzyl-3-methoxypiperidine N_Protected->O_Methylated O-Methylation (NaH, CH3I) Resolved Enriched (S)-1-Benzyl-3-methoxypiperidine O_Methylated->Resolved Chiral Resolution Final_Product (S)-3-Methoxypiperidine Resolved->Final_Product Deprotection (H2, Pd/C)

Caption: A representative synthetic route to (S)-3-Methoxypiperidine.

Chemical Reactivity

The principal reactive site of (S)-3-Methoxypiperidine is its secondary amine. This nitrogen is nucleophilic and can engage in a variety of chemical transformations, rendering it a versatile building block.

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl piperidines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

Applications in Drug Discovery

The (S)-3-methoxypiperidine moiety has been successfully incorporated into a diverse range of biologically active molecules, underscoring its utility in modulating drug properties.[4]

Case Study: Modulators of Central Nervous System (CNS) Receptors

Many centrally acting therapeutic agents incorporate piperidine scaffolds to interact with neurotransmitter receptors and transporters. The inclusion of the (S)-3-methoxy group can augment binding affinity and selectivity for specific receptor subtypes. For instance, its integration into serotonin or dopamine receptor ligands can fine-tune their pharmacological profiles for the management of psychiatric or neurological conditions. The methoxy group can act as a crucial hydrogen bond acceptor within the receptor's binding pocket, while the stereocenter ensures a precise orientation for optimal interaction.

Logic Diagram for Application in Lead Optimization

Lead_Optimization Lead_Compound Lead Compound (e.g., with piperidine) Introduce_S3MP Introduce (S)-3-Methoxypiperidine Moiety Lead_Compound->Introduce_S3MP Improved_Properties Potential Improved Properties Introduce_S3MP->Improved_Properties Enhanced_Potency Enhanced Potency/ Selectivity Improved_Properties->Enhanced_Potency Metabolic_Stability Improved Metabolic Stability Improved_Properties->Metabolic_Stability PK_Profile Favorable PK Profile (Solubility, Permeability) Improved_Properties->PK_Profile

Caption: Strategic incorporation of (S)-3-Methoxypiperidine in lead optimization.

Safety and Handling

(S)-3-Methoxypiperidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-3-Methoxypiperidine is a high-value chiral building block with considerable potential in drug discovery and development.[2][4] Its well-defined stereochemistry and the electronic influence of the methoxy group offer medicinal chemists a potent tool for modulating the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is paramount for its successful application in the creation of next-generation therapeutics.

References

  • Title: 3-METHOXYPIPERIDINE Source: LookChem URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: 3-Methoxypiperidine Hydrochloride CAS 688809-94-1 Source: BIOSYNCE URL: [Link]

  • Title: The Chemistry of 3-Methoxypiperidine: Applications in Organic Synthesis Source: Hopax URL: [Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of (S)-3-Methoxypiperidine

Content Type: Technical Reference Guide Subject: (S)-3-Methoxypiperidine (CAS: 688809-96-3 [HCl salt]) Intended Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: (S)-3-Methoxypiperidine (CAS: 688809-96-3 [HCl salt]) Intended Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary

(S)-3-Methoxypiperidine is a critical chiral building block in the synthesis of neuroactive pharmaceuticals, particularly in the development of kinase inhibitors and GPCR ligands where stereochemistry dictates binding affinity.[1] Unlike its achiral counterparts, the (S)-enantiomer requires rigorous validation of both chemical connectivity and optical purity.[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and experimental protocols for the characterization of (S)-3-Methoxypiperidine.[1] It distinguishes between the stable hydrochloride salt (the standard commercial form) and the reactive free base, providing actionable data for structural validation.[1]

Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before spectroscopic analysis, the fundamental physicochemical properties must be established.[1] The compound is most commonly stored as a hydrochloride salt to prevent oxidation and racemization.[1]

Table 1: Physicochemical Specifications
ParameterDataNotes
IUPAC Name (3S)-3-Methoxypiperidine hydrochloride
CAS Number 688809-96-3 (HCl salt)Free base CAS: 4045-29-8 (racemic generic)
Molecular Formula

Free Base:

Molecular Weight 151.63 g/mol Free Base: 115.17 g/mol
Exact Mass (Free Base) 115.0997 DaMonoisotopic
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, Methanol, DMSOLow: Hexanes, Et2O (Free base is soluble in Et2O)
Chirality (S)-EnantiomerRequires Chiral HPLC or Polarimetry for verification

Analytical Workflow Logic

To ensure the identity of the material, a specific analytical hierarchy is recommended.[1] This prevents the common error of confirming chemical structure (NMR/MS) while neglecting enantiomeric excess (ee%).[1]

AnalyticalWorkflow cluster_Identity Structural Identity cluster_Purity Stereochemical Purity Start Sample Receipt (S)-3-Methoxypiperidine Solubility Solubility Check (D2O vs CDCl3) Start->Solubility HNMR 1H NMR (Connectivity) Solubility->HNMR Salt (D2O) Base (CDCl3) CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR MS LC-MS (MW Confirmation) CNMR->MS Polarimetry Optical Rotation [α]D MS->Polarimetry ChiralHPLC Chiral HPLC (>98% ee required) Polarimetry->ChiralHPLC Release Batch Release ChiralHPLC->Release

Figure 1: Step-wise analytical workflow ensuring both chemical and stereochemical integrity.

Spectroscopic Data Analysis[1][4][8]

Nuclear Magnetic Resonance (NMR)

Solvent Selection:

  • HCl Salt: Use Deuterium Oxide (

    
    ) or DMSO-
    
    
    
    .[1] In
    
    
    , the amine protons exchange and disappear, simplifying the spectrum.[1]
  • Free Base: Use Chloroform-

    
     (
    
    
    
    ).[1]

Key Diagnostic Features: The 3-methoxy group induces a specific chemical shift pattern.[1] The proton at C3 is deshielded by the oxygen, while the protons at C2 and C6 are deshielded by the nitrogen (and further shifted downfield in the salt form due to protonation).[1]

Predicted 1H NMR Data (HCl Salt in

, 400 MHz)
Positionδ (ppm)MultiplicityIntegrationAssignment Logic
-OCH3 3.35 - 3.42Singlet (s)3HCharacteristic methyl ether; sharp singlet.[1]
H3 3.60 - 3.75Multiplet (m)1HChiral center; deshielded by oxygen; complex splitting due to axial/equatorial neighbors.[1]
H2 (eq) 3.45 - 3.55Broad Doublet (bd)1HGeminal coupling to H2(ax) + vicinal to H3.[1] Deshielded by

.[1]
H2 (ax) 2.90 - 3.05Triplet of Doublets (td)1HLarge geminal coupling (

).[1]
H6 (eq) 3.20 - 3.30Broad Doublet1HDeshielded by

; adjacent to methylene C5.[1]
H6 (ax) 2.80 - 2.95Triplet of Doublets1HAxial orientation typically upfield of equatorial.[1]
H4/H5 1.50 - 2.10Multiplets4HRing methylene protons; complex overlap.[1]

Note: In the free base (


), the N-H proton typically appears as a broad singlet around 1.8-2.2 ppm (concentration dependent), and ring protons shift upfield by 0.5-1.0 ppm due to the loss of the positive charge.[1]
13C NMR Data (HCl Salt in

)
  • C3 (Chiral): ~73.0 ppm (Deshielded by Oxygen).[1]

  • OCH3: ~56.5 ppm.[1]

  • C2: ~46.0 ppm (Deshielded by Nitrogen).[1]

  • C6: ~44.0 ppm (Deshielded by Nitrogen).[1]

  • C4/C5: ~20-28 ppm (Aliphatic ring carbons).[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) is preferred.[1] Molecular Ion:

  • Free Base MW: 115.17[1][2][3]

  • Observed

    
    : 116.1 m/z [1]
    

Fragmentation Logic (MS/MS): Piperidines undergo characteristic


-cleavage adjacent to the nitrogen.[1]
  • Loss of Methanol: A neutral loss of 32 Da is often observed, leading to a peak at

    
     84.[1]
    
  • Ring Opening: High energy collision can cleave the ring C-C bonds.[1]

MS_Fragmentation Parent [M+H]+ m/z 116.1 Frag1 [M+H - CH3OH]+ m/z 84.1 (Elimination) Parent->Frag1 -32 Da (MeOH) Frag2 [M+H - CH3]+ m/z 101.1 (Demethylation) Parent->Frag2 -15 Da (Methyl)

Figure 2: Primary fragmentation pathways observed in ESI-MS.[1]

Infrared Spectroscopy (IR)

Technique: ATR (Attenuated Total Reflectance) on solid HCl salt.[1]

Wavenumber (

)
AssignmentDescription
2400 - 3000

Stretch
Very broad, strong band characteristic of amine salts (ammonium).[1] Overlaps C-H stretches.[1]
2800 - 2950

Stretch

C-H stretching (masked by ammonium band in salt).[1]
~1100

Stretch
Strong ether band.[1] Diagnostic for the methoxy group.
1580 - 1600

Bend
Amine salt bending vibration.[1]

Experimental Protocols

Protocol: Conversion of HCl Salt to Free Base for Analysis

Many reactions require the free base.[1] This protocol ensures quantitative conversion without loss of the volatile amine.[1]

  • Dissolution: Dissolve 100 mg of (S)-3-Methoxypiperidine HCl in 2 mL of water (pH ~4-5).

  • Basification: Add 2M NaOH dropwise until pH > 12. The solution may become cloudy.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ). Note: Do not use Diethyl ether if avoiding high volatility loss.[1]
    
  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Filtration & Concentration: Filter and carefully concentrate under reduced pressure (keep bath temp < 30°C due to volatility).

  • Yield: Result is a colorless oil.[1] Analyze immediately by NMR in

    
    .
    
Protocol: Chiral Purity Determination (HPLC)

Optical rotation is insufficient for high-precision validation (


 to 

,

, varies by temp).[1] Chiral HPLC is mandatory.[1]
  • Column: Chiralpak AD-H or OD-H (Polysaccharide based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Diethylamine is crucial to sharpen the amine peak.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (low absorption, use high concentration) or Refractive Index (RI).[1]

  • Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1] Validate against a racemic standard.

References

  • Synthesis and Characterization

    • Title: Asymmetric Synthesis of 3-Substituted Piperidines.[1]

    • Source:Journal of Medicinal Chemistry, 2010.[1] (General reference for piperidine scaffold shifts).

    • Context: Establishes the baseline NMR shifts for 3-alkoxy piperidines.
  • Chiral Resolution Methods

    • Title: Resolution of 3-methoxypiperidine using tartaric acid derivatives.[1]

    • Source:Organic Process Research & Development.
    • Context: Describes the isolation of the (S)
  • Database Validation

    • Source: PubChem Compound Summary for CID 7176280 ((R)-isomer) and CID 11542813 (Racemic).[1]

    • URL:[1][2]

    • Note: While specific (S)-data is often proprietary, the (R)-data provides the magnitude for rotation and identical scalar NMR/MS data.[1]

  • Safety Data

    • Source: ECHA Registration Dossier.[1]

    • URL:[1]

    • Context: Handling and toxicity data for the hydrochloride salt.[1]

Sources

Foundational

A Comprehensive Technical Guide to (S)-3-Methoxypiperidine Hydrochloride for Advanced Research and Development

This guide provides an in-depth technical overview of (S)-3-Methoxypiperidine hydrochloride, a pivotal chiral building block in modern medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (S)-3-Methoxypiperidine hydrochloride, a pivotal chiral building block in modern medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document elucidates the synthesis, characterization, commercial availability, and strategic applications of this versatile intermediate, with a particular focus on its role in the development of targeted therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its three-dimensional structure and ability to engage in key binding interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] The introduction of stereocenters and specific functional groups, such as the methoxy group at the 3-position in the (S)-configuration, allows for fine-tuning of a molecule's biological activity and selectivity.[4] (S)-3-Methoxypiperidine hydrochloride serves as a crucial intermediate in the synthesis of complex molecules, most notably in the development of targeted cancer therapies.[5]

Commercial Availability and Procurement

(S)-3-Methoxypiperidine hydrochloride is commercially available from a range of suppliers, catering to both research and development and larger-scale manufacturing needs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the availability of comprehensive analytical data.

SupplierProduct Number (Example)PurityAvailable Quantities
Ark Pharma Scientific LimitedH-01161195%5g[6]
ClinivexRCLS3C38329Not specified10mg, 25mg, 50mg, 100mg[7]
Apollo ScientificOR92485295%Not specified[8]
Amadis ChemicalNot specified97%10g[2]
Santa Cruz Biotechnologysc-481025Not specifiedNot specified[9]

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should consult individual suppliers for the most up-to-date product specifications and availability.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a robust analytical dataset are essential for the effective use of (S)-3-Methoxypiperidine hydrochloride in synthesis and for ensuring the quality and reproducibility of experimental results.

Physicochemical Properties:

PropertyValueSource
CAS Number 688809-96-3[7]
Molecular Formula C₆H₁₄ClNO[9]
Molecular Weight 151.63 g/mol [9]
Melting Point 108-112 °C[10]
Appearance Off-white to light yellow solid[11]
Storage 2-8°C[2]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the piperidine ring protons and the methoxy group. The proton on the carbon bearing the methoxy group would likely appear as a multiplet. The protons on the nitrogen-adjacent carbons would also show distinct multiplets. The methoxy group would present as a singlet around 3.3-3.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group would be in the range of 70-80 ppm, while the carbons adjacent to the nitrogen would be in the 40-50 ppm range. The methoxy carbon would appear around 56 ppm.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the free base (m/z 115.10) after the loss of HCl. Fragmentation patterns would involve the loss of the methoxy group and cleavage of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for N-H stretching (as the hydrochloride salt) in the region of 2700-3000 cm⁻¹, C-H stretching around 2800-3000 cm⁻¹, and a prominent C-O stretching band for the ether linkage around 1070-1150 cm⁻¹.

Synthesis of (S)-3-Methoxypiperidine Hydrochloride: A Step-by-Step Approach

The synthesis of (S)-3-Methoxypiperidine hydrochloride is a multi-step process that requires careful control of stereochemistry. The most common and industrially relevant approach involves the synthesis of the key chiral intermediate, (S)-N-Boc-3-hydroxypiperidine, followed by methylation and deprotection.

Synthesis of the Chiral Precursor: (S)-N-Boc-3-hydroxypiperidine

There are two primary strategies for obtaining the enantiomerically pure hydroxyl precursor: chemical resolution and asymmetric synthesis.

This classical approach involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent.

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Boc Protection 3-Hydroxypyridine 3-Hydroxypyridine Racemic 3-Hydroxypiperidine Racemic 3-Hydroxypiperidine 3-Hydroxypyridine->Racemic 3-Hydroxypiperidine Hydrogenation (e.g., Rh/C, H₂) (S)-3-Hydroxypiperidine Salt (S)-3-Hydroxypiperidine Salt Racemic 3-Hydroxypiperidine->(S)-3-Hydroxypiperidine Salt Resolving Agent (e.g., D-pyroglutamic acid) (S)-3-Hydroxypiperidine (free base) (S)-3-Hydroxypiperidine (free base) (S)-3-Hydroxypiperidine Salt->(S)-3-Hydroxypiperidine (free base) Basification (S)-N-Boc-3-hydroxypiperidine (S)-N-Boc-3-hydroxypiperidine (S)-3-Hydroxypiperidine (free base)->(S)-N-Boc-3-hydroxypiperidine Boc₂O, Base

  • Hydrogenation of 3-Hydroxypyridine: 3-Hydroxypyridine is hydrogenated using a catalyst such as rhodium on carbon (Rh/C) under hydrogen pressure to yield racemic 3-hydroxypiperidine.[12]

  • Resolution with D-pyroglutamic acid: The racemic 3-hydroxypiperidine is refluxed with a chiral resolving agent, such as D-pyroglutamic acid, in a suitable solvent like ethanol. Upon cooling, the diastereomeric salt of the (S)-enantiomer crystallizes out.[12]

  • Liberation of the Free Base: The isolated diastereomeric salt is treated with a base to liberate the free (S)-3-hydroxypiperidine.

  • Boc Protection: The enantiomerically enriched (S)-3-hydroxypiperidine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford (S)-N-Boc-3-hydroxypiperidine.[12]

This modern approach utilizes enzymes to achieve high enantioselectivity, offering a more environmentally friendly and often more efficient alternative to chemical resolution.

G N-Boc-3-piperidone N-Boc-3-piperidone (S)-N-Boc-3-hydroxypiperidine (S)-N-Boc-3-hydroxypiperidine N-Boc-3-piperidone->(S)-N-Boc-3-hydroxypiperidine Ketoreductase, Cofactor (NADPH) Cofactor (NADPH) Cofactor (NADPH) NADP+ NADP+ Cofactor (NADPH)->NADP+ NADP+->Cofactor (NADPH) Cofactor Regeneration Glucose Glucose Gluconic acid Gluconic acid Glucose->Gluconic acid Glucose Dehydrogenase

  • Enzymatic Reduction: N-Boc-3-piperidone is reduced to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase enzyme that exhibits high stereoselectivity.[5]

  • Cofactor Regeneration: The reaction requires a hydride source, typically a nicotinamide cofactor such as NADPH. To make the process economically viable, a cofactor regeneration system is employed. This is often achieved by using a secondary enzyme, like glucose dehydrogenase, and a co-substrate, such as glucose.[5] The glucose dehydrogenase oxidizes glucose to gluconic acid, which in turn reduces NADP⁺ back to NADPH, allowing for a catalytic amount of the expensive cofactor to be used.

O-Methylation of (S)-N-Boc-3-hydroxypiperidine

The hydroxyl group of the chiral precursor is methylated to introduce the desired methoxy group. A common method for this transformation is the Williamson ether synthesis.

  • Deprotonation: (S)-N-Boc-3-hydroxypiperidine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). A strong base, like sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product, (S)-N-Boc-3-methoxypiperidine, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Boc Deprotection: (S)-N-Boc-3-methoxypiperidine is dissolved in a suitable solvent, such as diethyl ether or dioxane. A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in dioxane) is added. The reaction is stirred at room temperature.[3]

  • Isolation of the Hydrochloride Salt: The hydrochloride salt of (S)-3-Methoxypiperidine is typically insoluble in the reaction solvent and will precipitate out of the solution. The solid product is then collected by filtration, washed with the solvent, and dried under vacuum.

Applications in Drug Discovery and Development: The Case of Ibrutinib

(S)-3-Methoxypiperidine hydrochloride is a valuable building block for a variety of pharmacologically active compounds. Its most prominent application to date is in the synthesis of Ibrutinib , a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[13][14]

Ibrutinib and the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[15] In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell growth.[14]

G cluster_0 B-Cell Receptor Signaling cluster_1 Ibrutinib Inhibition BCR BCR LYN/SYK LYN/SYK BCR->LYN/SYK Antigen Binding BTK BTK LYN/SYK->BTK Phosphorylation PLCγ2 PLCγ2 BTK->PLCγ2 Activation Downstream Signaling\n(NF-κB, MAPK, etc.) Downstream Signaling (NF-κB, MAPK, etc.) PLCγ2->Downstream Signaling\n(NF-κB, MAPK, etc.) Activation B-Cell Proliferation\nand Survival B-Cell Proliferation and Survival Downstream Signaling\n(NF-κB, MAPK, etc.)->B-Cell Proliferation\nand Survival Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (at Cys481)

The Role of the (S)-3-Methoxypiperidine Moiety in Ibrutinib

The (S)-3-methoxypiperidine moiety in ibrutinib plays a crucial role in its overall pharmacological profile. While not directly involved in the covalent bond formation with Cys481, it contributes to the molecule's optimal positioning within the ATP binding pocket of BTK. The stereochemistry and the methoxy group are key for establishing favorable non-covalent interactions that enhance the drug's affinity and selectivity for its target. The piperidine ring also influences the physicochemical properties of ibrutinib, such as its solubility and membrane permeability, which are critical for its oral bioavailability.[16]

Safety and Handling

(S)-3-Methoxypiperidine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory tract.[17] Therefore, personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, and inhalation of dust should be avoided. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-3-Methoxypiperidine hydrochloride is a high-value chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies like ibrutinib. A thorough understanding of its synthesis, characterization, and commercial availability is essential for researchers and drug development professionals seeking to leverage its unique structural features. The continued development of efficient and stereoselective synthetic routes to this and related chiral piperidines will undoubtedly fuel further innovation in medicinal chemistry and the discovery of novel therapeutics.

References

  • Biosynce. 3-Methoxypiperidine Hydrochloride CAS 688809-94-1. Available at: [Link]

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules. 2022, 27(5), 1684. Available at: [Link]

  • Google Patents. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • Google Patents. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023, 24(3), 2937. Available at: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Med Chem Lett. 2017, 8(11), 1167–1172. Available at: [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Ann Cardiothorac Surg. 2015, 4(5), 463–466. Available at: [Link]

  • Ibrutinib. Recent Results Cancer Res. 2014, 201, 191-201. Available at: [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Signal Transduct Target Ther. 2024, 9, 219. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Lett. 2020, 61(25), 151948. Available at: [Link]

  • Wikipedia. Bruton's tyrosine kinase. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncol. 2014, 10(6), 957-67. Available at: [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Front Immunol. 2021, 12, 686760. Available at: [Link]

  • ResearchGate. Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... Available at: [Link]

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Med. Chem. Lett. 2023, 14, 3, 345–351. Available at: [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Front. Cell Dev. Biol. 2021, 9, 686760. Available at: [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chem. Sci. 2021, 12, 3137-3146. Available at: [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers (Basel). 2024, 16(14), 2568. Available at: [Link]

  • YouTube. The characteristics and mode of action of ibrutinib for CLL. Available at: [Link]

  • Ark Pharma Scientific Limited. (S)-3-Methoxypiperidine hydrochloride | CAS:688809-96-3. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 3-methoxy-. Available at: [Link]

  • Chemical Science. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Available at: [Link]

Sources

Exploratory

The Piperidine Scaffold: From Alkaloid Origins to Privileged Pharmacophore

Executive Summary The piperidine ring—a saturated six-membered heterocycle containing one nitrogen atom—stands as one of the most ubiquitous "privileged structures" in medicinal chemistry. From its isolation in black pep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring—a saturated six-membered heterocycle containing one nitrogen atom—stands as one of the most ubiquitous "privileged structures" in medicinal chemistry. From its isolation in black pepper (Piper nigrum) to its central role in the synthesis of modern opioids, antipsychotics, and antihistamines, the piperidine moiety offers a unique balance of conformational flexibility and pKa modulation. This guide analyzes the historical trajectory of substituted piperidines, elucidates the structure-activity relationships (SAR) that drive their efficacy, and provides validated synthetic protocols for the generation of piperidine cores.

Historical Genesis: The Alkaloid Foundation

The history of substituted piperidines is rooted in the transition from extraction to total synthesis. The discovery of the core structure predates modern structural theory.

Isolation and Early Characterization

In 1819, Hans Christian Ørsted isolated piperine from black pepper, identifying the crystalline substance responsible for the plant's pungency. However, the isolation of the free base, piperidine , occurred later (1850s) via the hydrolysis of piperine.

The true structural breakthrough occurred with Coniine (2-propylpiperidine), the toxic principle of hemlock. In 1886, Albert Ladenburg achieved the first total synthesis of a natural alkaloid by reacting


-picoline with acetaldehyde and reducing the resulting vinyl pyridine. This established the viability of the piperidine ring as a synthetic target.
The Serendipity of Pethidine (Meperidine)

The modern era of piperidine therapeutics began in 1939 with Eisleb and Schaumann at I.G. Farben. They were attempting to synthesize antispasmodics (anticholinergics) similar to atropine. They synthesized pethidine (meperidine) , a 4-phenylpiperidine.

  • The Scientific Pivot: While screening for antispasmodic activity, they observed the mice displaying the Straub tail reaction—a phenomenon characteristic of morphine-like opioids. This serendipitous discovery revealed that a simple phenylpiperidine skeleton could mimic the complex pentacyclic structure of morphine.

Rational Design: The Janssen Era

Dr. Paul Janssen utilized the piperidine scaffold to revolutionize anesthesia. By modifying the 4-phenylpiperidine core of pethidine, he synthesized Fentanyl in 1960. Janssen's logic was grounded in increasing lipophilicity to enhance blood-brain barrier (BBB) penetration and potency.

Key Insight: The shift from a 4-phenyl substituent (pethidine) to a 4-anilido substituent (fentanyl) increased potency by approximately 100-fold, demonstrating the high sensitivity of the piperidine binding pocket.

Structural Biology & Pharmacophore Analysis

The "Privileged Structure" Hypothesis

The piperidine ring is termed "privileged" because it can serve as a ligand for diverse biological targets (GPCRs, ion channels, enzymes).

  • Conformational Biasing: The ring exists predominantly in a chair conformation. Substituents at the C4 position (equatorial) can project pharmacophores into specific receptor pockets without the steric strain associated with planar rings.

  • Basicity: With a pKa of

    
     11.2, secondary piperidines are protonated at physiological pH. This positive charge is critical for ionic interactions with conserved aspartate residues in GPCRs (e.g., the Asp residue in the opioid receptor binding pocket).
    
Visualization: The Opioid Scaffold Evolution

The following diagram illustrates the structural simplification from Morphine to Fentanyl, highlighting the conservation of the critical amine-phenyl relationship.

OpioidEvolution cluster_mechanism Pharmacophore Conservation Morphine Morphine (Pentacyclic Alkaloid) Pethidine Pethidine (1939) (4-Phenylpiperidine) Morphine->Pethidine Structural Simplification Fentanyl Fentanyl (1960) (4-Anilidopiperidine) Pethidine->Fentanyl Lipophilic Optimization Interaction Critical Interaction: Protonated N + Aromatic Ring Pethidine->Interaction

Figure 1: Structural evolution from natural alkaloids to high-potency synthetic piperidines.

Comparative Data: Piperidine Therapeutics

The versatility of the scaffold is evident when comparing physicochemical properties across therapeutic classes.

DrugClassPiperidine SubstitutionLogPMechanism
Pethidine Analgesic4-phenyl-4-carboxylate2.7

-opioid agonist
Fentanyl Analgesic4-anilido-N-phenethyl4.0

-opioid agonist
Haloperidol Antipsychotic4-(4-chlorophenyl)-4-hydroxy4.3D2 dopamine antagonist
Donepezil Alzheimer'sN-benzyl-4-substituent4.1Acetylcholinesterase inhibitor
Ibrutinib OncologyPiperidine-linked pyrazolo3.7BTK inhibitor

Experimental Protocol: Synthesis of N-Benzyl-4-Piperidone

For researchers entering this field, the synthesis of the piperidone ketone is the primary gateway to 4-substituted piperidines. The Dieckmann Condensation remains the most robust method for generating the piperidine ring from acyclic precursors.

Methodology Rationale

We utilize the Dieckmann condensation of diesters because it allows for the formation of the C-C bond that closes the ring, yielding a


-keto ester that can be decarboxylated to the ketone.
  • Precursor: N-benzylamine is used to protect the nitrogen and increase molecular weight for easier handling.

  • Reagent: Sodium hydride (NaH) or Sodium ethoxide (NaOEt) acts as the base to enolize the ester.

Step-by-Step Protocol

Reagents:

  • N-Benzylamine (1.0 eq)

  • Ethyl acrylate (2.2 eq)

  • Sodium hydride (60% dispersion in oil) (2.5 eq)

  • Solvent: Anhydrous Toluene and THF

Workflow:

  • Michael Addition (Precursor Synthesis):

    • Charge a reaction flask with N-benzylamine (100 mmol) in ethanol.

    • Dropwise add ethyl acrylate (220 mmol) at 0°C.

    • Warm to room temperature and reflux for 4 hours.

    • Concentrate in vacuo to yield N-benzyl-di(beta-propionate).

  • Dieckmann Cyclization:

    • Suspend NaH (250 mmol) in anhydrous toluene (200 mL) under Argon atmosphere.

    • Add the diester (from step 1) dropwise at reflux temperature over 1 hour. Note: Vigorous hydrogen gas evolution will occur.

    • Reflux for an additional 3 hours until the solution becomes homogenous/turbid brown.

  • Hydrolysis and Decarboxylation:

    • Cool the mixture and quench with glacial acetic acid/water.

    • Reflux the resulting aqueous phase with 6M HCl for 4 hours. (This facilitates hydrolysis of the ester and thermal decarboxylation).

  • Isolation:

    • Basify the solution to pH 10 using NaOH pellets (on ice).

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry over MgSO

      
       and concentrate.
      
    • Validation: Verify product via

      
      H NMR (Diagnostic triplet at 
      
      
      
      2.4 ppm and singlet at
      
      
      3.5 ppm for benzylic protons).
Visualization: Synthetic Pathway

SynthesisWorkflow Start Start: N-Benzylamine Step1 Michael Addition (+ Ethyl Acrylate) Start->Step1 Intermediate N-Benzyl-di(beta-propionate) Step1->Intermediate Step2 Dieckmann Cyclization (NaH / Toluene) Intermediate->Step2 Ring Closure Step3 Acid Hydrolysis & Decarboxylation Step2->Step3 -CO2 Product End: N-Benzyl-4-Piperidone Step3->Product

Figure 2: Protocol workflow for the synthesis of the N-benzyl-4-piperidone intermediate.

Conclusion

The substituted piperidine remains a cornerstone of drug discovery. Its history—from the serendipitous discovery of pethidine to the rational engineering of fentanyl and modern kinase inhibitors—demonstrates the power of the scaffold. For the modern researcher, mastering the synthesis of the piperidone core provides access to a vast chemical space of bioactive molecules.

References

  • Oersted, H.C. (1820). "Über das Piperin, einen neuen Pflanzenstoff". Journal für Chemie und Physik.

  • Eisleb, O. & Schaumann, O. (1939). "Dolantin, ein neuartiges Spasmolytikum und Analgetikum". Deutsche Medizinische Wochenschrift.

  • Janssen, P.A.J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity". British Journal of Anaesthesia.

  • Watson, P.S., Jiang, B. & Scott, B. (2000). "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines". Organic Letters.

  • Kuehne, M.E. (1962). "The Dieckmann Condensation of N-Substituted 3-Azapimelates". Journal of the American Chemical Society.

Foundational

(S)-3-Methoxypiperidine: A Strategic Chiral Building Block in Drug Discovery

Executive Summary (S)-3-Methoxypiperidine (CAS 410362-92-4) has emerged as a high-value chiral scaffold in modern medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands and Kinase Inhibitors . It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Methoxypiperidine (CAS 410362-92-4) has emerged as a high-value chiral scaffold in modern medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands and Kinase Inhibitors . Its structural utility lies in the "Magic Methyl" effect—where the conversion of a hydroxyl group to a methoxy ether modulates lipophilicity (LogD), metabolic stability, and conformational bias without significantly altering the steric footprint.

This guide details the physicochemical properties, industrial synthesis routes, and application strategies of (S)-3-Methoxypiperidine, designed for researchers optimizing lead compounds in oncology and neurology.

Part 1: Physicochemical & Structural Profile

The strategic value of (S)-3-Methoxypiperidine extends beyond simple chirality; it offers a unique handle for conformational locking and basicity modulation .

Core Data
PropertySpecification
IUPAC Name (3S)-3-Methoxypiperidine
CAS Number 410362-92-4 (Free Base), 688809-96-3 (HCl Salt)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
pKa (Predicted) ~9.35 (Secondary Amine)
Chiral Center C3 (S-configuration)
Solubility Highly soluble in water, MeOH, DCM; Hygroscopic as HCl salt
Conformational Bias: The Anomeric Effect

Unlike 3-alkyl piperidines which strictly prefer the equatorial position to avoid 1,3-diaxial strain, (S)-3-Methoxypiperidine exhibits a solvent-dependent axial-equatorial equilibrium .

  • Non-Polar Solvents: The axial conformer is stabilized by the anomeric effect (interaction between the nitrogen lone pair and the

    
     antibonding orbital).
    
  • Polar/Protic Solvents: The equatorial conformer becomes more populated due to solvation and hydrogen bonding.

Medicinal Chemistry Implication: This "switchable" conformation allows the scaffold to adapt to binding pockets that require specific vector orientations of the ether oxygen, a feature exploited in designing tight-binding inhibitors.

Part 2: Synthetic Routes & Manufacturing

Industrial production has shifted from classical resolution to biocatalytic methods to ensure high enantiomeric excess (>99% ee) and scalability.

Route A: Biocatalytic Reductive Amination (The "Green" Standard)

This route is preferred for large-scale manufacturing due to its atom economy and elimination of heavy metal catalysts.

Workflow:

  • Substrate: N-Boc-3-piperidone.

  • Reduction: Asymmetric reduction using an engineered Ketoreductase (KRED) enzyme coupled with a cofactor recycling system (Glucose Dehydrogenase/NADP+).

  • Methylation: O-methylation of the resulting (S)-alcohol.

  • Deprotection: Acidic removal of the Boc group.

Route B: Classical Resolution

Used when biocatalysts are unavailable.

  • Precursor: Racemic 3-hydroxypiperidine.

  • Resolving Agent: Dibenzoyl-L-tartaric acid or D-Pyroglutamic acid .

  • Mechanism: Formation of diastereomeric salts, followed by fractional crystallization.

  • Limitation: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is applied).

Visualization of Synthetic Logic

SynthesisWorkflow Start N-Boc-3-Piperidone Enzyme KRED / NADP+ (Asymmetric Reduction) Start->Enzyme Biocatalysis Intermediate (S)-N-Boc-3-Hydroxypiperidine (>99% ee) Enzyme->Intermediate Methylation NaH / MeI (O-Methylation) Intermediate->Methylation ProductProtected (S)-N-Boc-3-Methoxypiperidine Methylation->ProductProtected Deprotection HCl / Dioxane ProductProtected->Deprotection Final (S)-3-Methoxypiperidine HCl Deprotection->Final

Caption: Figure 1. Biocatalytic workflow for the high-purity synthesis of (S)-3-Methoxypiperidine.

Part 3: Applications in Medicinal Chemistry[4][5][6]

Case Study: GPCR Ligands (Cisapride Analogs)

The 3-methoxypiperidine moiety is the pharmacophore core of Cisapride (a 5-HT4 agonist). The (3S,4R)-cis-4-amino-3-methoxypiperidine fragment is critical for receptor subtype selectivity.

  • Role: The methoxy group creates a specific steric and electrostatic clash that orients the piperidine ring in the receptor pocket, enhancing potency over the unsubstituted analog.

Case Study: Kinase Inhibitors (Ibrutinib Space)

In the development of BTK inhibitors (like Ibrutinib), the 3-position of the piperidine linker is a hotspot for modification.

  • Strategy: Replacing a 3-hydroxy group with a 3-methoxy group (S-configuration) caps the hydrogen bond donor.

  • Outcome: This often improves membrane permeability (CNS penetration) and prevents Phase II conjugation (glucuronidation), extending the drug's half-life (

    
    ).
    
Protocol: O-Methylation of (S)-N-Boc-3-Hydroxypiperidine

A validated protocol for converting the chiral alcohol to the ether without racemization.

Reagents:

  • (S)-N-Boc-3-hydroxypiperidine (1.0 eq)

  • Sodium Hydride (60% dispersion, 1.2 eq)

  • Iodomethane (1.5 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve (S)-N-Boc-3-hydroxypiperidine in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise over 15 minutes. Stir at 0°C for 30 minutes until gas evolution ceases. Critical: Maintain low temp to prevent elimination side reactions.

  • Alkylation: Add Iodomethane dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) typically yields the product as a colorless oil.

Part 4: Logical Relationships in SAR

The decision to use (S)-3-Methoxypiperidine in a drug campaign is usually driven by specific SAR (Structure-Activity Relationship) failures in early hits.

SAR_Logic Problem1 Problem: High Clearance (Metabolic Soft Spot) Solution Apply (S)-3-Methoxypiperidine Scaffold Problem1->Solution Problem2 Problem: Low Permeability (High PSA) Problem2->Solution Problem3 Problem: Poor Selectivity (Flexible Linker) Problem3->Solution Mech1 Blocks C3 Oxidation & Glucuronidation Solution->Mech1 Mech2 Caps H-Bond Donor (Reduces PSA) Solution->Mech2 Mech3 Induces Axial Conformation (Anomeric Effect) Solution->Mech3

Caption: Figure 2. Strategic rationale for incorporating (S)-3-Methoxypiperidine during Lead Optimization.

References

  • Biocatalytic Synthesis of (S)

    • Title: Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction.
    • Source: PubMed / Appl Biochem Biotechnol.
    • Link:[Link]

  • Synthesis of Cisapride Intermediates

    • Title: A concise asymmetric synthesis of the gastroprokinetic agent (+)-(3S,4R)-cisapride.[1]

    • Source: Tetrahedron: Asymmetry.[2]

    • Link:[Link][2]

  • Conformational Analysis of 3-Substituted Piperidines

    • Title: Understanding the Conformational Behavior of Fluorin
    • Source: Chemistry - A European Journal.
    • Link:[Link]

  • General Properties & CAS Data

    • Title: (3R)-3-methoxypiperidine (Enantiomer Data Reference).[3]

    • Source: PubChem Compound Summary.
    • Link:[Link]

Sources

Exploratory

Technical Guide: Enantioselective Synthesis of 3-Substituted Piperidines

Executive Summary The 3-substituted piperidine pharmacophore is a structural cornerstone in medicinal chemistry, present in blockbuster therapeutics such as Paroxetine (Paxil) , Niraparib (Zejula) , and Tiagabine . Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted piperidine pharmacophore is a structural cornerstone in medicinal chemistry, present in blockbuster therapeutics such as Paroxetine (Paxil) , Niraparib (Zejula) , and Tiagabine . Unlike the 2-position, which benefits from proximity to the directing nitrogen, the 3-position presents a distinct stereoelectronic challenge: it is a distal chiral center often requiring indirect stereocontrol.

This guide moves beyond standard textbook definitions to analyze three high-fidelity synthetic logic streams: Asymmetric Hydrogenation of Pyridines , De Novo Organocatalytic Assembly , and Late-Stage C–H Functionalization . Emphasis is placed on atom economy, scalability, and the mechanistic causality required for high enantiomeric excess (


).

Section 1: Strategic Logic & Decision Matrix

The choice of synthetic route depends heavily on the electronic nature of the C3-substituent and the availability of precursors.

Table 1: Methodological Selection Matrix
ConstraintRecommended StrategyKey Catalyst ClassTypical

Aryl/Heteroaryl at C3 Asymmetric Hydrogenation or Reductive HeckIr-N,P or Rh-Diene>95%
Alkyl/Functionalized Chain Organocatalytic CascadeChiral Amines (Jørgensen)90-99%
Late-Stage Diversification C(sp³)–H ActivationPd(II) + Aminoquinoline>90% (dr)
Scalability (>100g) Asymmetric HydrogenationHeterogeneous or Ir(III)High

Section 2: The Reduction Strategy (Asymmetric Hydrogenation)

The most industrially viable route involves the reduction of 3-substituted pyridines. However, the high resonance energy of pyridine (29 kcal/mol) and the poisoning effect of the basic nitrogen on metal catalysts make this challenging.

Mechanism: Iridium-Catalyzed Ionic Hydrogenation

The breakthrough in this field utilizes Iridium(III) complexes with N,P-ligands. The mechanism does not follow a simple concerted hydrogenation; it is an ionic hydrogenation pathway facilitated by Brønsted acid activation.

Critical Protocol Parameters:
  • Substrate Activation: The pyridine must be activated.[1][2] Simple protonation (using HCl or HOTf) or acylation (forming an

    
    -acyl pyridinium salt) destabilizes the aromaticity.
    
  • Catalyst Choice: Chiral cationic Ir-complexes, often with P,N-ligands (e.g., Ph-PHOX, ThrePHOX) or N,N-ligands .

  • Additives: Iodine (

    
    ) or imides are often added to stabilize the active catalytic species.
    

Caption: The ionic hydrogenation pathway where stereochemistry is set during the initial 1,2-hydride transfer to the activated pyridinium species.

The "Reductive Heck" Variation

A powerful alternative recently optimized (e.g., by the Glorius and Oxford groups) involves a Rh-catalyzed asymmetric reductive Heck reaction .

  • Logic: Instead of reducing a pre-existing 3-substituent, the substituent is installed onto a dihydropyridine scaffold.

  • Workflow: Pyridine

    
    
    
    
    
    -protected Dihydropyridine
    
    
    Rh-catalyzed coupling with Aryl Boronic Acid
    
    
    Hydrogenation.
  • Advantage: Allows access to diverse aryl derivatives from a single dihydropyridine precursor.

Section 3: The Constructive Strategy (Organocatalysis)

For non-aromatic substituents or when avoiding transition metals is preferred, organocatalysis offers high fidelity via iminium-enamine activation .

Michael-Hemiaminal Cascade

This route constructs the piperidine ring from linear precursors.

  • Reagents:

    
    -unsaturated aldehydes (e.g., cinnamaldehyde) + Malonamides.[3]
    
  • Catalyst: Jørgensen-Hayashi chiral diarylprolinol silyl ethers.

  • Mechanism: The catalyst forms a chiral iminium ion with the aldehyde, directing the nucleophilic attack of the malonamide to the

    
    -carbon (setting the C3 stereocenter). A subsequent intramolecular cyclization closes the ring.
    

Section 4: Late-Stage C–H Functionalization

Modern drug discovery demands the ability to "edit" a scaffold late in the synthesis. Palladium-catalyzed C(sp³)–H activation is the method of choice here.

Directed C3-Arylation

Direct functionalization at C3 is difficult due to the preference for C2 (alpha to nitrogen).

  • Solution: Use of a transient directing group (TDG) or a specific auxiliary (e.g., aminoquinoline) at the C3 position of a pre-existing piperidine or using a C4-directing group to hit C3.

  • Key Insight: Recent work (e.g., Yu group, ACS Catalysis) utilizes Pd(II)/Pd(IV) cycles. The auxiliary coordinates to Pd, placing the metal in proximity to the specific C–H bond.

  • Stereochemistry: The reaction is often highly diastereoselective, producing cis-3,4-disubstituted systems due to the geometric constraints of the palladacycle intermediate.

Section 5: Case Study – Synthesis of (-)-Paroxetine[5]

Target: (-)-Paroxetine (SSRI Antidepressant). Core Challenge: Establishing the trans-3,4-disubstitution pattern with absolute stereocontrol.

Comparative Workflows:
StepClassical ResolutionAsymmetric Catalytic Route (Modern)
Starting Material 4-FluorobenzaldehydePyridine / Aryl Boronic Acid
Key Step Fractional crystallization of diastereomeric saltsRh-catalyzed Reductive Heck or Organocatalytic Michael
Yield Low (<30% theoretical max)High (>70%)
Atom Economy Poor (Discarding 50% enantiomer)Excellent

Modern Protocol Highlight: Using the Rh-catalyzed reductive Heck approach:

  • Activation: Pyridine is converted to phenyl pyridine-1(2H)-carboxylate.[1][4][5]

  • Coupling: Reaction with (4-fluorophenyl)boronic acid using a chiral Rh-diene catalyst.

  • Result: Enantioenriched 3-aryl tetrahydropyridine, which is hydrogenated to the Paroxetine core.

Section 6: Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

Based on methodologies adapted from Zhou et al. and Glorius et al.

Reagents:

  • Substrate: 3-Alkyl/Aryl-pyridinium hydrochloride (1.0 mmol)

  • Catalyst: [Ir(COD)(R-SegPhos)]Cl (1.0 mol%)

  • Solvent: Anhydrous THF/Isopropanol (1:1)

  • Pressure: Hydrogen gas (

    
    )
    

Procedure:

  • Glovebox Operation: In a nitrogen-filled glovebox, charge a glass liner with the pyridinium salt (1.0 equiv) and the Iridium catalyst (0.01 equiv).

  • Solvation: Add degassed solvent (3 mL). Ensure complete dissolution.

  • Pressurization: Place the liner into a high-pressure autoclave. Seal and remove from the glovebox.

  • Reaction: Purge the autoclave with

    
     (3 cycles at 10 bar). Pressurize to 50 bar (725 psi) . Stir at 600 rpm  at room temperature for 12–24 hours.
    
  • Workup: Carefully vent the hydrogen. Concentrate the solution under reduced pressure.

  • Basification: Dissolve the residue in DCM and wash with sat.

    
     to liberate the free amine.
    
  • Analysis: Determine conversion by

    
     NMR and enantiomeric excess by Chiral HPLC (e.g., Chiralpak AD-H column).
    
Protocol B: Rhodium-Catalyzed Asymmetric Reductive Heck

For installing aryl groups at C3.

  • Precursor Prep: Treat pyridine with phenyl chloroformate and

    
     to generate the 
    
    
    
    -protected dihydropyridine.
  • Catalysis: Combine the dihydropyridine (1.0 equiv), Arylboronic acid (2.0 equiv),

    
     (2.5 mol%), and chiral ligand (e.g., 
    
    
    
    ) in dioxane/KOH(aq).
  • Conditions: Heat at 50°C for 16h.

  • Outcome: Yields the 3-aryl-1,2,3,4-tetrahydropyridine with >95%

    
    .
    

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. ChemRxiv, 2025.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023. [5]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines. Organic Letters, 2018.

  • Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. Tetrahedron, 2011.[3]

  • Asymmetric Formal Synthesis of (-)-Paroxetine. Organic Letters, 2015.[6]

Sources

Foundational

Technical Guide: Theoretical Conformational Analysis of (S)-3-Methoxypiperidine

Executive Summary This technical guide provides a rigorous framework for the conformational analysis of (S)-3-methoxypiperidine , a critical chiral building block in medicinal chemistry (e.g., in the synthesis of GPCR li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the conformational analysis of (S)-3-methoxypiperidine , a critical chiral building block in medicinal chemistry (e.g., in the synthesis of GPCR ligands and kinase inhibitors). Unlike simple cyclohexane systems, 3-substituted piperidines exhibit complex conformational landscapes driven by the interplay between steric bulk (A-values), stereoelectronic effects (gauche/anomeric effects), and intramolecular hydrogen bonding (IMHB).

This document outlines a self-validating computational workflow to determine the Boltzmann-weighted population of the (S)-3-methoxypiperidine conformers. It addresses the specific challenges of nitrogen inversion and protonation states relevant to physiological environments.

Theoretical Framework

To accurately model (S)-3-methoxypiperidine, one must move beyond simple steric arguments. The energy landscape is governed by three competing vectors:

Steric Repulsion (The Equatorial Vector)

In a classical cyclohexane model, a methoxy group prefers the equatorial position to avoid 1,3-diaxial interactions. The A-value of a methoxy group is approximately 0.6 kcal/mol, suggesting a moderate preference for the equatorial conformer in the absence of other forces.

The Generalized Anomeric Effect (The Axial Vector)

In piperidines, electronegative substituents at the 3-position (C3) can interact with the nitrogen lone pair (or the


 orbital). This is a manifestation of the gauche effect . When the C3-O bond is gauche to the N-C2 bond (axial orientation), hyperconjugative stabilization (

) can lower the energy, opposing the steric penalty.
Intramolecular Hydrogen Bonding (IMHB)

In the protonated state (piperidinium, prevalent at physiological pH ~7.4), the axial conformer allows for a stabilizing intramolecular hydrogen bond between the ammonium proton (


) and the methoxy oxygen (

). This interaction (

) often creates a global minimum in the axial conformation, overriding steric repulsion.

Computational Methodology

The following protocol uses a "funnel" approach, moving from low-cost molecular mechanics to high-level Density Functional Theory (DFT).

Workflow Visualization

G cluster_0 Phase 1: Sampling cluster_1 Phase 2: Geometry Optimization cluster_2 Phase 3: Energetics & Solvation Start Input Structure (S)-3-Methoxypiperidine MM Conformational Search (Monte Carlo / MMFF94) Start->MM Filter Filter Redundant (RMSD < 0.5 Å) MM->Filter DFT_Opt DFT Optimization (B3LYP-D3(BJ)/6-31G*) Filter->DFT_Opt Freq Frequency Calc (Verify Minima) DFT_Opt->Freq SinglePoint Single Point Energy (M06-2X/def2-TZVP) Freq->SinglePoint Solvation Solvation Model (SMD) Water (ε=78.4) vs CHCl3 (ε=4.8) SinglePoint->Solvation Boltzmann Boltzmann Population Analysis Solvation->Boltzmann

Figure 1: Hierarchical computational workflow for determining conformational populations.

Step-by-Step Protocol
Step 1: Exhaustive Conformational Search

Objective: Identify all local minima (Chair A, Chair B, Twist-Boats) and rotamers of the methoxy group.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

  • Force Field: MMFF94s (specifically parameterized for small organic molecules and preserves planarity of amides/anilines if derivatives are used).

  • Constraint: Fix the (S)-stereocenter. Allow Nitrogen inversion (unless protonated).

Step 2: DFT Optimization (Geometry)

Objective: Refine geometries using quantum mechanics.

  • Theory: B3LYP-D3(BJ) / 6-31G(d).

  • Rationale: The D3 dispersion correction is mandatory to capture weak non-covalent interactions (like the CH...O contacts) that stabilize specific rotamers.

  • Check: Ensure no imaginary frequencies.

Step 3: High-Level Electronic Energy Calculation

Objective: Accurate energy ranking.

  • Theory: M06-2X / def2-TZVP.

  • Rationale: The M06-2X functional is the "gold standard" for main-group thermochemistry and non-covalent interactions, significantly outperforming B3LYP in predicting relative conformer energies [1].

Step 4: Solvation Modeling

Objective: Mimic physiological or assay conditions.

  • Method: SMD (Solvation Model based on Density).

  • Solvents:

    • Water:[1][2][3] To simulate physiological fluid (stabilizes polar conformers).

    • Chloroform:[1][3] To simulate NMR conditions (often stabilizes intramolecular H-bonds).

Results & Analysis: The Conformational Equilibrium

The analysis of (S)-3-methoxypiperidine reveals two dominant chair conformers. Note that because the configuration is fixed as (S), the ring flip interconverts the substituent between Axial and Equatorial.

Dominant Conformers[4]
ConformerRing GeometryMethoxy OrientationN-Lone Pair / N-HDominant Force
Conf-A ChairEquatorial AxialSteric minimization
Conf-B ChairAxial EquatorialGauche Effect / IMHB
Predicted Relative Energies ( )

Note: Values are representative of M06-2X/def2-TZVP level theory based on analogous 3-fluoropiperidine studies [2].

StateSolventGlobal Minimum

(Eq - Ax)
Population Ratio (Ax:Eq)
Neutral Gas PhaseEquatorial+0.8 kcal/mol20 : 80
Neutral Water (SMD)Equatorial+0.4 kcal/mol35 : 65
Protonated Water (SMD)Axial -1.2 kcal/mol88 : 12

Key Insight: In the protonated form (drug-like), the equilibrium shifts dramatically to the Axial conformer due to the charge-dipole interaction and H-bonding (


).
Conformational Pathway

Equilibrium Eq Equatorial (S) (Steric Favored) TS Twist-Boat (Transition State) Eq->TS +10 kcal/mol TS->Eq Ax Axial (S) (Electronic Favored) TS->Ax Ax->TS

Figure 2: The dynamic equilibrium between the two chair forms. The barrier to interconversion is roughly 10-11 kcal/mol, allowing rapid averaging at room temperature.

Experimental Validation (Self-Validating System)

To confirm the theoretical calculations, compare the computed NMR shielding tensors with experimental


 coupling constants.
  • Calculate: Compute NMR shielding tensors (GIAO method) at the B3LYP/6-311+G(2d,p) level.

  • Measure:

    
     coupling.
    
    • Axial OMe (Conf-B): H3 is equatorial.

      
       is small (~2-4 Hz).
      
    • Equatorial OMe (Conf-A): H3 is axial.

      
       is large (~10-12 Hz).
      
  • Validate: If the experimental spectrum shows a small coupling constant (or a weighted average leaning small) in acidic media, it confirms the Axial preference predicted by the protonated model.

References

  • M06-2X Performance: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Piperidine Conformation (Fluorine/Methoxy Analogues): Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link

  • Intramolecular Hydrogen Bonding: Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011).[5] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[5] Med.[5] Chem. Commun.Link

  • Axial vs Equatorial Bonds: LibreTexts Chemistry. (2022).[2] Axial and Equatorial Bonds in Cyclohexane. Link

Sources

Protocols & Analytical Methods

Method

(S)-3-Methoxypiperidine: A Privileged Scaffold for the Design of Novel Drug Candidates

Introduction: The Strategic Value of the (S)-3-Methoxypiperidine Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the (S)-3-Methoxypiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a wide array of clinically approved drugs and bioactive molecules.[1] Its prevalence is a testament to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to act as both a hydrogen bond donor and acceptor.[2] The piperidine structure enhances a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes, often leading to improved pharmacokinetic profiles and reduced toxicity.[1][2]

Within this important class of heterocycles, (S)-3-Methoxypiperidine has emerged as a particularly valuable building block for the development of novel therapeutics. This chiral scaffold offers a unique combination of structural rigidity, stereochemical definition, and electronic properties that medicinal chemists can leverage to achieve high target affinity and selectivity. The introduction of a methoxy group at the 3-position, along with the defined (S)-stereochemistry, provides a specific three-dimensional architecture that can be crucial for precise molecular recognition within the binding pockets of biological targets.[1][3] This guide will provide an in-depth exploration of (S)-3-Methoxypiperidine as a precursor for drug candidates, complete with detailed synthetic protocols and application insights.

Physicochemical Properties of 3-Methoxypiperidine

Understanding the fundamental properties of a building block is critical for its effective application in synthesis and drug design.

PropertyValueReference
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol [4]
Boiling Point 149.9 °C at 760 mmHg[4]
Density 0.93 g/cm³[4]
pKa (Predicted) 9.35 ± 0.10[4]
Appearance Colorless to light yellow liquid[4]
Solubility Soluble in water and organic solvents[4]

Application Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent example showcasing the utility of the (S)-3-Methoxypiperidine scaffold is in the development of inhibitors for Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[5][6]

Ibrutinib: A Landmark BTK Inhibitor

Ibrutinib (Imbruvica®) is a first-in-class, potent, and irreversible BTK inhibitor approved for the treatment of several B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[7][8] The chemical structure of Ibrutinib features a pyrazolopyrimidine core, a phenoxyphenyl group, and an acryloyl-substituted piperidine moiety. The precursor to this crucial piperidine component is (S)-N-Boc-3-hydroxypiperidine, which is subsequently methylated to introduce the methoxy group.[9][10]

The (S)-stereochemistry of the piperidine ring is essential for the high potency of Ibrutinib. While the acryloyl group forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, the rest of the molecule, including the chiral piperidine, engages in non-covalent interactions that contribute to its high affinity and selectivity.[4][11]

Structure-Activity Relationship (SAR) Insights

The piperidine moiety in BTK inhibitors plays a significant role in orienting the molecule within the ATP binding pocket. SAR studies on Ibrutinib and its analogs have highlighted the importance of the substitution pattern on the piperidine ring for modulating potency, selectivity, and pharmacokinetic properties.[2][12]

  • Role of the 3-Substitution: The presence of a substituent at the 3-position of the piperidine ring, such as the methoxy group, can influence the conformation of the ring and its interactions with the protein. While direct SAR data on the 3-methoxy group specifically is limited in publicly available literature, the general principle is that such substitutions can be used to fine-tune the molecule's fit within the binding site and improve properties like metabolic stability.[1][2]

  • Impact of Chirality: The introduction of a chiral center on the piperidine ring can significantly enhance biological activity and selectivity.[1][3] The specific (S)-configuration in the Ibrutinib precursor is crucial for optimal binding to BTK. Chiral piperidines can also influence pharmacokinetic properties and reduce off-target effects, such as cardiotoxicity associated with hERG channel inhibition.[3]

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by Ibrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Phosphorylates Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival Ca_Flux->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

BTK Signaling Pathway Inhibition

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of (S)-3-Methoxypiperidine and its subsequent derivatization. These protocols are designed to be self-validating, with clear causality behind experimental choices.

Protocol 1: Synthesis of (S)-3-Methoxypiperidine

This synthesis is a three-step process starting from the commercially available N-Boc-3-piperidone. The workflow involves an asymmetric reduction to establish the chiral center, followed by methylation of the hydroxyl group, and finally, deprotection of the nitrogen.

Synthesis_Workflow start N-Boc-3-piperidone step1 (S)-N-Boc-3-hydroxypiperidine start->step1 Asymmetric Reduction (e.g., Biocatalytic) step2 (S)-N-Boc-3-methoxypiperidine step1->step2 Williamson Ether Synthesis (Methylation) step3 (S)-3-Methoxypiperidine step2->step3 N-Boc Deprotection (Acidic Conditions)

Sources

Application

The Strategic Incorporation of (S)-3-Methoxypiperidine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Introduction: The Pivotal Role of Chiral Scaffolds in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Chiral Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases. Within this competitive landscape, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. Chiral piperidine scaffolds have been identified as privileged structures in medicinal chemistry, capable of imparting favorable properties to drug candidates.[1][2] Among these, (S)-3-Methoxypiperidine has garnered significant attention as a valuable building block for the synthesis of highly effective kinase inhibitors.

This comprehensive guide delves into the strategic application of (S)-3-Methoxypiperidine in the design and synthesis of kinase inhibitors. We will explore the nuanced role of its stereochemistry and methoxy functional group in molecular recognition at the kinase active site. Furthermore, this document provides detailed, field-proven protocols for the incorporation of this versatile scaffold, empowering researchers and drug development professionals to accelerate their discovery programs.

The Scientific Rationale: Why (S)-3-Methoxypiperidine?

The efficacy of a kinase inhibitor is intricately linked to its three-dimensional structure and its ability to form specific interactions within the ATP-binding pocket of the target kinase. The choice of (S)-3-Methoxypiperidine is not arbitrary; it is a deliberate design element that can confer significant advantages:

  • Stereochemically Defined Interactions: The (S)-configuration of the chiral center at the 3-position of the piperidine ring dictates a precise spatial orientation of the methoxy group and the piperidine ring itself. This stereochemical control is crucial for establishing key hydrogen bonds and van der Waals interactions with specific amino acid residues in the kinase active site, which can lead to enhanced potency and selectivity.[1][2]

  • Modulation of Physicochemical Properties: The methoxy group, while seemingly simple, plays a multifaceted role. It can act as a hydrogen bond acceptor, influencing the molecule's binding mode. Additionally, it can modulate the lipophilicity and metabolic stability of the final compound, which are critical parameters for optimizing pharmacokinetic properties such as oral bioavailability and half-life.[3]

  • Vectorial Exit Point for Further Elaboration: The piperidine nitrogen provides a convenient attachment point for coupling to the core heterocyclic scaffold of the kinase inhibitor. This allows for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

A prime example of the successful application of a related chiral piperidine scaffold is in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has transformed the treatment of B-cell malignancies.[4][5][6]

Key Kinase Targets and Associated Inhibitors

The (S)-3-Methoxypiperidine moiety and structurally similar chiral piperidines are integral components of several clinically important kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell cancers.[4][6]

  • Orelabrutinib: This potent and selective BTK inhibitor, approved for the treatment of certain B-cell malignancies, incorporates a piperidine-based scaffold.[7] The specific stereochemistry of the piperidine ring is critical for its high affinity and irreversible binding to the target.

The general structure of many BTK inhibitors involves a heterocyclic core that binds to the hinge region of the kinase, a linker, and a reactive group (often an acrylamide) that forms a covalent bond with a cysteine residue in the active site. The chiral piperidine, in this context, optimally positions the reactive moiety for this covalent interaction.

Experimental Protocols

The successful incorporation of (S)-3-Methoxypiperidine into a kinase inhibitor scaffold typically involves a series of well-established organic reactions. The following protocols provide a generalized yet detailed framework for key synthetic transformations.

Protocol 1: N-Arylation of (S)-3-Methoxypiperidine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a cornerstone for attaching the piperidine nitrogen to an aromatic or heteroaromatic core.[4]

Reaction Scheme:

Buchwald-Hartwig Amination Reactant1 (S)-3-Methoxypiperidine Product N-Aryl-(S)-3-Methoxypiperidine Reactant1->Product + Ar-X Reactant2 Aryl/Heteroaryl Halide (Ar-X) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • (S)-3-Methoxypiperidine hydrochloride (or free base)

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 eq), (S)-3-Methoxypiperidine (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

  • Addition of Base and Solvent: Add the base (1.5-2.0 eq) and the anhydrous solvent.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Acrylamide Moiety Installation for Covalent BTK Inhibitors

For the synthesis of irreversible BTK inhibitors, the installation of an acrylamide "warhead" onto the piperidine nitrogen is a critical step.

Reaction Scheme:

Acrylamide Formation Reactant1 Piperidine-containing Intermediate Product Final Covalent Inhibitor Reactant1->Product + Acryloyl Chloride Reactant2 Acryloyl Chloride Reactant2->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival BTK_Inhibitor (S)-3-Methoxypiperidine -based Inhibitor BTK_Inhibitor->BTK Inhibition

Sources

Method

Application Notes and Protocols: Strategic Derivatization of (S)-3-Methoxypiperidine for Biological Screening Libraries

Abstract The (S)-3-methoxypiperidine scaffold is a privileged chiral building block in modern medicinal chemistry, integral to the structure of numerous pharmacologically active agents.[1][2][3] Its stereochemistry and t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (S)-3-methoxypiperidine scaffold is a privileged chiral building block in modern medicinal chemistry, integral to the structure of numerous pharmacologically active agents.[1][2][3] Its stereochemistry and the conformational constraint of the piperidine ring are critical for specific interactions with biological targets.[2][3][4] This document provides a detailed technical guide for the strategic derivatization of (S)-3-methoxypiperidine to generate a library of novel compounds for biological screening. We present field-proven protocols for N-acylation and N-alkylation, along with considerations for characterization, purification, and downstream screening cascades, particularly targeting G-protein coupled receptors (GPCRs).

Introduction: The Value of the (S)-3-Methoxypiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[1][5] Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility, metabolic stability, and its ability to serve as a versatile scaffold for presenting substituents in a well-defined three-dimensional orientation. The introduction of a chiral center, as in (S)-3-methoxypiperidine, provides a critical tool for enhancing biological activity and selectivity.[2][4][6] The specific stereochemistry at the C3 position can profoundly influence binding affinity for a target protein by positioning the methoxy group and other parts of the molecule in an optimal orientation within a binding pocket.[2]

(S)-3-Methoxypiperidine itself is a versatile chemical intermediate used in the synthesis of a wide range of therapeutic agents.[7][8] Its secondary amine offers a readily accessible point for chemical modification, allowing for the systematic exploration of chemical space around this core structure. This exploration, or derivatization, is a cornerstone of drug discovery, enabling the modulation of a molecule's pharmacological and pharmacokinetic properties.[4]

Rationale for Derivatization: Tuning Molecular Properties

The primary goal of derivatizing the (S)-3-methoxypiperidine core is to generate a library of analogues with diverse physicochemical and pharmacological profiles. This diversity is crucial for increasing the probability of identifying a "hit" in a biological screen. Key properties that can be modulated through derivatization include:

  • Potency and Selectivity: Small changes to the substituents on the piperidine nitrogen can lead to significant gains in binding affinity and selectivity for a specific biological target over others.[2][4]

  • Physicochemical Properties: Modifications can alter solubility, lipophilicity (LogP), and polar surface area (PSA), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Pharmacokinetics: Derivatization can improve metabolic stability, reduce off-target toxicity, and optimize the half-life of a potential drug candidate.[2][4]

This guide focuses on derivatization at the secondary amine (N-H) of the piperidine ring, as it is the most synthetically accessible position.

Pre-Derivatization Workflow and Considerations

A successful derivatization campaign relies on a robust and well-controlled workflow. The following diagram and considerations outline the critical steps that precede the synthesis of the library.

G cluster_prep Phase 1: Preparation & QC cluster_reagents Phase 2: Reagent Selection cluster_synthesis Phase 3: Synthesis & Purification cluster_analysis Phase 4: Library QC & Plating A Source High-Purity (S)-3-Methoxypiperidine B Confirm Identity & Purity (NMR, LC-MS, Chiral HPLC) A->B QC C Select Diverse Acylating & Alkylating Agents B->C Proceed if >97% Pure D Verify Reagent Purity C->D E Parallel Synthesis: N-Acylation / N-Alkylation D->E Use Validated Reagents F High-Throughput Purification (e.g., Mass-Directed HPLC) E->F Crude Product G Final Purity & Identity Check (LC-MS, NMR on select compounds) F->G Purified Compounds H Compound Plating for Biological Screening G->H Validated Library

Caption: Pre-derivatization and library generation workflow.

Key Considerations:

  • Starting Material Purity: The purity of the starting (S)-3-Methoxypiperidine is paramount. Impurities can lead to side reactions and ambiguous biological data. It is essential to confirm the identity and purity (typically >97%) using techniques like NMR and LC-MS.[7]

  • Reagent Selection: For library synthesis, select a diverse range of acylating and alkylating agents to maximize the chemical space explored. Consider variations in size, electronics (electron-donating vs. withdrawing groups), and pharmacophoric features (e.g., aromatic rings, hydrogen bond donors/acceptors).

  • Reaction Conditions: The protocols provided are robust, but optimization may be necessary for particularly challenging substrates. Small-scale test reactions are recommended before committing to a larger synthesis campaign.

  • Safety: (S)-3-Methoxypiperidine and its hydrochloride salt may cause irritation to the eyes, skin, and respiratory tract.[9] Alkylating and acylating agents are often reactive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Derivatization Protocols

The following protocols are designed for parallel synthesis in 24 or 96-well reaction blocks but can be adapted for single-reaction flask synthesis.

Protocol 1: N-Acylation via Acid Chlorides

N-acylation is a fundamental transformation that introduces an amide bond, a key functional group in many drugs.[10] This protocol describes the reaction of (S)-3-methoxypiperidine with benzoyl chloride as a representative example.

Caption: N-Acylation of (S)-3-Methoxypiperidine.

Materials & Reagents:

ReagentM.W.EquivalentsAmount (for 0.1 mmol scale)
(S)-3-Methoxypiperidine115.171.011.5 mg
Benzoyl Chloride140.571.115.5 mg (12.8 µL)
Triethylamine (Et₃N)101.191.515.2 mg (20.9 µL)
Dichloromethane (DCM), anhydrous--1.0 mL

Step-by-Step Protocol:

  • Preparation: To a dry reaction vessel (e.g., a vial in a reaction block) containing a magnetic stir bar, add (S)-3-methoxypiperidine (1.0 equiv.).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add triethylamine (1.5 equiv.). This acts as a non-nucleophilic base to quench the HCl byproduct.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acylation: Add a solution of benzoyl chloride (1.1 equiv.) in DCM dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separation funnel and extract with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by mass-directed preparative HPLC.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and reliable method for forming C-N bonds.[11] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.[11]

Caption: N-Alkylation via Reductive Amination.

Materials & Reagents:

ReagentM.W.EquivalentsAmount (for 0.1 mmol scale)
(S)-3-Methoxypiperidine115.171.011.5 mg
Benzaldehyde106.121.111.7 mg (11.2 µL)
Sodium Triacetoxyborohydride (STAB)211.941.531.8 mg
Acetic Acid (AcOH)60.05catalytic~1 drop
1,2-Dichloroethane (DCE), anhydrous--1.0 mL

Step-by-Step Protocol:

  • Preparation: To a dry reaction vessel, add (S)-3-methoxypiperidine (1.0 equiv.), benzaldehyde (1.1 equiv.), and a catalytic amount of acetic acid in anhydrous 1,2-dichloroethane (DCE).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. STAB is a mild reducing agent that is selective for the iminium ion.[11]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or mass-directed preparative HPLC. Basic amines can be purified on silica, often with a mobile phase containing a small amount of triethylamine or ammonia to prevent peak tailing.[12]

Characterization and Purification of the Library

Consistent and accurate characterization is essential to ensure the quality of the compound library for screening.[13]

  • High-Throughput Purification: For libraries, mass-directed preparative HPLC is the method of choice. It allows for the purification of compounds based on their molecular weight, enabling a high-throughput workflow.

  • Quality Control (QC): Each purified compound must be analyzed to confirm its identity and purity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput QC. It provides the retention time and the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight and assessing its purity (typically aiming for >95%).

    • NMR (Nuclear Magnetic Resonance): For a representative subset of the library, ¹H and ¹³C NMR should be performed to confirm the structure unequivocally.

Table of Expected Analytical Data for Representative Products:

Compound NameMethodExpected Data
N-Benzoyl-(S)-3-methoxypiperidineLC-MS (ESI+)Calculated m/z [M+H]⁺: 220.13. Found: 220.1. Purity: >95%.
N-Benzoyl-(S)-3-methoxypiperidine¹H NMR (400 MHz, CDCl₃)δ ~ 7.4 (m, 5H, Ar-H), 3.8-3.2 (m, 5H, piperidine-H + OCH₃), 2.8-1.5 (m, 4H, piperidine-H). (Note: Due to amide bond rotation, broadened or multiple peaks for piperidine protons are common).
N-Benzyl-(S)-3-methoxypiperidineLC-MS (ESI+)Calculated m/z [M+H]⁺: 206.15. Found: 206.2. Purity: >95%.
N-Benzyl-(S)-3-methoxypiperidine¹H NMR (400 MHz, CDCl₃)δ ~ 7.3 (m, 5H, Ar-H), 3.5 (s, 2H, Ar-CH₂), 3.3 (s, 3H, OCH₃), 3.2-1.5 (m, 9H, piperidine-H).

Biological Screening Strategy

Given the prevalence of the piperidine scaffold in drugs targeting GPCRs, a screening cascade focused on this target class is a logical starting point.[11][14][15] High-throughput screening (HTS) allows for the rapid evaluation of the entire library against one or more biological targets.[16]

G cluster_primary Primary Screen cluster_secondary Hit Confirmation & Prioritization cluster_tertiary Lead Optimization A High-Throughput Screen (HTS) Full Library @ Single Concentration (e.g., 10 µM) B Identify 'Hits' (Activity > Threshold) A->B C Dose-Response Curve (Determine IC₅₀/EC₅₀) B->C Confirmed Hits D Orthogonal Assay (Confirm activity with different technology) C->D E Initial SAR Assessment D->E F Selectivity Profiling (Screen against related targets) E->F Prioritized Hits G In Vitro ADME Assays (Solubility, Stability) F->G H Iterative Synthesis (Generate focused follow-up library) G->H

Caption: A typical biological screening cascade for a new compound library.

Recommended Primary Assays for GPCRs:

  • Calcium Flux Assays: For Gq-coupled GPCRs, ligand binding leads to an increase in intracellular calcium. This can be measured in high-throughput format using calcium-sensitive fluorescent dyes.[15]

  • cAMP Assays: For Gs- and Gi-coupled receptors, activation modulates the levels of cyclic AMP (cAMP). HTS-compatible assays, such as HTRF or AlphaScreen, can quantify these changes.[15]

  • β-Arrestin Recruitment Assays: This is a universal assay for many GPCRs. Ligand-induced receptor activation causes the recruitment of β-arrestin proteins, which can be detected using techniques like Bioluminescence Resonance Energy Transfer (BRET).[17]

Following the primary screen, "hits" are confirmed and their potency is determined through dose-response experiments. Promising compounds then advance to more complex secondary and tertiary assays to evaluate selectivity, mechanism of action, and drug-like properties.

References

  • The Chemistry of 3-Methoxypiperidine: Applications in Organic Synthesis. (2026). Vertex AI Search.
  • Cas 4045-29-8,3-METHOXYPIPERIDINE - LookChem. (n.d.). LookChem.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • 3-Methoxypropylamine Safety D
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.
  • 3-Methoxypiperidine Hydrochloride CAS 688809-94-1 Safety Inform
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Procedure for N-alkylation of Piperidine? (2017).
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). PMC - NIH.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). PMC - NIH.
  • High-throughput characterization and quality control of small-molecule combin
  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • The significance of chirality in contemporary drug discovery-a mini review. (2024). PubMed Central.
  • Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. (2002).
  • High-Throughput GPCR Assay Development. (2021). Agilent.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (2025). Benchchem.
  • The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. (2025). Benchchem.
  • Recent progress in assays for GPCR drug discovery. (2015). Acta Pharmacologica Sinica.

Sources

Application

synthetic protocols for creating a library of (S)-3-Methoxypiperidine derivatives

Executive Summary & Strategic Rationale (S)-3-Methoxypiperidine is a privileged pharmacophore in modern medicinal chemistry, serving as a critical chiral building block for kinase inhibitors (e.g., Ibrutinib analogs), GP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(S)-3-Methoxypiperidine is a privileged pharmacophore in modern medicinal chemistry, serving as a critical chiral building block for kinase inhibitors (e.g., Ibrutinib analogs), GPCR ligands, and monoamine transporter modulators. The C3-methoxy substituent introduces a specific dipole orientation and steric bulk that can lock the piperidine ring into a preferred chair conformation, enhancing binding selectivity compared to the unsubstituted congener.

This guide provides a validated, scalable workflow for:

  • Scaffold Generation: Accessing enantiopure (S)-3-methoxypiperidine via classical resolution and enzymatic routes.

  • Library Expansion: High-efficiency N-functionalization protocols (Reductive Amination, Buchwald-Hartwig Coupling, and SNAr).

  • Quality Assurance: Self-validating analytical methods to ensure enantiomeric excess (ee) >99%.

Phase I: Scaffold Synthesis & Chiral Resolution

While asymmetric hydrogenation is possible, the most robust industrial and lab-scale route involves the resolution of racemic 3-hydroxypiperidine followed by O-methylation. This approach avoids the use of expensive chiral transition metal catalysts and allows for the recovery of the (R)-isomer for other applications.

Workflow Visualization

ScaffoldSynthesis Start Racemic 3-Hydroxypiperidine Resolution Chiral Resolution (D-Pyroglutamic Acid) Start->Resolution EtOH, Reflux Salt (S)-3-OH-Pip D-Pyroglutamate Salt Resolution->Salt Crystallization Protection N-Boc Protection (Boc2O, NaOH) Salt->Protection Free base gen. Methylation O-Methylation (NaH, MeI) Protection->Methylation THF, 0°C Deprotection N-Deprotection (TFA or HCl) Methylation->Deprotection DCM/Acid Product (S)-3-Methoxypiperidine (Chiral Scaffold) Deprotection->Product Neutralization

Figure 1: Step-wise synthesis of (S)-3-Methoxypiperidine from racemic starting material.

Protocol 1: Chiral Resolution of 3-Hydroxypiperidine

Objective: Isolation of (S)-3-hydroxypiperidine with >98% ee.[1][2]

Reagents:

  • Racemic 3-Hydroxypiperidine (1.0 equiv)

  • D-Pyroglutamic acid (1.0 equiv)

  • Solvent: Ethanol (95%)[3][4]

Procedure:

  • Dissolution: Charge a reactor with racemic 3-hydroxypiperidine (100 g, 0.99 mol) and Ethanol (500 mL).

  • Addition: Add D-Pyroglutamic acid (127 g, 0.99 mol) portion-wise. The reaction is exothermic; maintain temperature <50°C.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1 hour to ensure complete dissolution.

  • Crystallization: Cool slowly to 20–25°C over 4 hours. Seed crystals of pure (S)-salt may be added at 45°C to induce nucleation. Stir at 20°C for an additional 4 hours.

  • Filtration: Filter the white precipitate. Wash the cake with cold Ethanol (2 x 50 mL).

  • Recrystallization (Critical): If chiral HPLC indicates <98% ee, recrystallize the wet cake from Ethanol (1:5 w/v).

  • Liberation: Dissolve the salt in water, adjust pH to >12 with 4M NaOH, and extract with DCM (3x) or react directly in the next protection step [1].

Protocol 2: O-Methylation (Williamson Ether Synthesis)

Objective: Conversion of the hydroxyl group to methoxy without racemization.

Reagents:

  • (S)-N-Boc-3-hydroxypiperidine (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Methyl Iodide (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen. Add NaH (1.2 equiv) and wash with hexanes to remove oil (optional, but recommended for cleaner workup). Suspend NaH in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add a solution of (S)-N-Boc-3-hydroxypiperidine in THF dropwise. Evolution of H2 gas will be observed. Stir at 0°C for 30 min.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LCMS (disappearance of alcohol).

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc. Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields (S)-N-Boc-3-methoxypiperidine.

Phase II: Library Derivatization Protocols

Once the (S)-3-methoxypiperidine scaffold (as free base or HCl salt) is in hand, three primary vectors are used to generate diversity: Reductive Amination (Alkyl), Buchwald-Hartwig (Aryl), and SNAr (Heteroaryl).

Comparative Data: Functionalization Strategies
ParameterReductive AminationBuchwald-HartwigSNAr
Target Group Alkyl, BenzylAryl, HeteroarylElectron-deficient Heteroaryl
Key Reagent NaBH(OAc)3Pd2(dba)3 / XantphosDIPEA / K2CO3
Conditions Mild, RTHeated (80–110°C), Inert atmHeated (60–120°C)
Tolerance High (Acids, Esters ok)Moderate (S-poisons sensitive)High
Success Rate >95%70–90% (Ligand dependent)>90% (Substrate dependent)
Protocol 3: Reductive Amination (General Procedure)

Context: Ideal for installing solubilizing tails or benzyl groups.

Reagents:

  • (S)-3-Methoxypiperidine (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)[5]

  • NaBH(OAc)3 (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE or DCM

Steps:

  • Combine amine and aldehyde in DCE. Add Acetic Acid.[6] Stir for 30 min to form the imine/iminium species.

  • Add NaBH(OAc)3 in one portion.

  • Stir at RT for 2–16 hours.

  • Quench: Add saturated NaHCO3. Stir vigorously for 15 min.

  • Isolation: Separate phases. The organic phase is often pure enough for library screening after drying and evaporation.

Protocol 4: Buchwald-Hartwig Amination

Context: For attaching the scaffold to aromatic cores (e.g., pyridine, benzene). This is the most challenging step and requires strict oxygen exclusion.

Mechanism & Logic: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] We utilize Xantphos or RuPhos as ligands because they form stable, wide-bite-angle complexes that facilitate the reductive elimination of the bulky secondary amine [2].

Buchwald Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd AmineBind Amine Coordination ((S)-3-OMe-Pip) OxAdd->AmineBind Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Pd-catalyzed N-arylation.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • (S)-3-Methoxypiperidine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: Xantphos (4 mol%) or RuPhos

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or Dioxane (degassed)

Steps:

  • Inerting: Charge a reaction vial with Aryl Bromide, Base, Pd source, and Ligand. Seal and purge with Argon/Nitrogen (3 cycles).

  • Addition: Add degassed solvent and (S)-3-Methoxypiperidine (if liquid, add via syringe; if salt, add with solids).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Rinse with EtOAc.[8]

  • Purification: Silica gel chromatography is required to remove ligand residues.

Quality Control & Analytical Validation

Trustworthiness in library synthesis relies on verifying that the stereocenter remains intact.

Chiral HPLC Method[4][11][13]
  • Column: Daicel Chiralpak IC or IA (Immobilized phases are preferred for solvent flexibility).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Criterion: The (S)-enantiomer typically elutes second (verify with authentic standard). Target ee > 98%.

NMR Validation
  • 1H NMR (CDCl3): The methoxy group appears as a sharp singlet around δ 3.35 ppm. The C3-proton appears as a multiplet around δ 3.2–3.4 ppm.

  • Shift Reagents: If chiral HPLC is unavailable, use (R)-Mosher's acid chloride to derivatize a small aliquot. The diastereomeric methoxy signals will separate in 1H NMR.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Resolution Incomplete salt formation or supersaturation.Extend crystallization time; add "anti-solvent" (e.g., small amount of ether) after cooling; ensure high purity of starting amine [1].
Racemization Harsh conditions during methylation or deprotection.Keep methylation at 0°C–RT. Avoid excessive heating during acid deprotection.
Buchwald Stalled Catalyst poisoning or oxidation.Re-purify Aryl Bromide; ensure strict Argon atmosphere; switch to a pre-catalyst (e.g., Xantphos Pd G3) for higher stability [3].
Low ee% Impure resolving agent or "eutectic" crystallization.Recrystallize the pyroglutamate salt twice before liberating the free base.

References

  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents, CN105439939A. Link

  • Buchwald–Hartwig amination. Wikipedia / Organic Chemistry Portal. Link

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. ChemRxiv, 2025. Link

  • Functionalization of Piperidine Derivatives. National Institutes of Health (NIH), PMC Article. Link

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. ResearchGate, 2025. Link

Sources

Method

Application Note: Catalytic Strategies for the Regioselective Functionalization of the Piperidine Scaffold

C–H Functionalization Strategic Overview The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals (e.g., Fentanyl, Ritalin, Tofacitinib). However, its saturation renders it chemicall...

Author: BenchChem Technical Support Team. Date: February 2026


 C–H Functionalization

Strategic Overview

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals (e.g., Fentanyl, Ritalin, Tofacitinib). However, its saturation renders it chemically inert compared to its aromatic counterpart, pyridine. Traditional synthesis relies on de novo ring construction or reduction of substituted pyridines, methods that are linear and limit derivative diversity.

The Challenge: Direct functionalization of the piperidine core faces two obstacles:

  • Catalyst Poisoning: The Lewis basic amine nitrogen (

    
     lone pair) binds strongly to transition metals, arresting the catalytic cycle.
    
  • Regioselectivity: Distinguishing between chemically similar methylene (

    
    ) sites (
    
    
    
    ) requires precise geometric control.

The Solution: This guide details two breakthrough catalytic manifolds that solve these issues:

  • Method A (

    
    -Selectivity):  Photoredox/Nickel Dual Catalysis (HAT mechanism).
    
  • Method B (

    
    -Selectivity):  Palladium Catalysis with Transient Directing Groups (TDG).[1]
    

Method A: -C–H Arylation via Photoredox/HAT Dual Catalysis[2]

Principle of Operation

This method employs a "radical relay" mechanism. An Iridium photocatalyst generates a high-energy state that oxidizes a quinuclidine HAT (Hydrogen Atom Transfer) catalyst. The quinuclidine radical abstract a hydrogen atom from the


-position of the piperidine (hydridic C–H bond). The resulting 

-amino radical is intercepted by a Nickel catalyst to form the C–C bond.

Why this works: It bypasses the need for a directing group and leverages the innate hydridicity of the


-C–H bond adjacent to the nitrogen.
Mechanism Diagram (Dual Cycle)

Photoredox_Cycle Ir_GS Ir(III) Ground State Ir_ES *Ir(III) Excited Ir_GS->Ir_ES Blue Light (hv) Ir_Ox Ir(II) Reduced Ir_ES->Ir_Ox SET to Ni Ir_Ox->Ir_GS SET from HAT HAT_Cat Quinuclidine HAT_Rad Quinuclidine (+•) HAT_Cat->HAT_Rad -e (via Ir) HAT_Rad->HAT_Cat +H (from Substrate) Substrate Piperidine Radical α-Amino Radical Substrate->Radical HAT Ni_III Ni(III)-Ar-Alkyl Radical->Ni_III Intercept Ni_0 Ni(0) Ni_II Ni(II)-Ar Ni_0->Ni_II Ox. Add (Ar-Br) Ni_II->Ni_III Radical Capture Ni_III->Ni_0 Red. Elim. -> Product Product α-Arylated Piperidine

Caption: Synergistic Photoredox and Nickel catalytic cycles enabling


-C–H functionalization.
Experimental Protocol

Target: Coupling of


-Boc-piperidine with 4-bromo-benzonitrile.

Reagents:

  • Substrate:

    
    -Boc-piperidine (1.0 equiv)
    
  • Coupling Partner: 4-Bromobenzonitrile (0.8 equiv) - Limiting reagent to prevent bis-arylation.

  • Photocatalyst:

    
     (1 mol%)
    
  • HAT Catalyst: Quinuclidine (5 mol%)

  • Metal Catalyst:

    
     (5 mol%) + dtbbpy (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (0.1 M)[2]

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh the Ni-catalyst and ligand into a 20 mL vial. Add 1 mL solvent and stir for 10 mins to pre-complex (Solution turns pale green).

  • Reagent Addition: Add the Iridium photocatalyst, Quinuclidine, Base, Aryl Bromide, and Piperidine substrate.

  • Degassing (Critical): If not in a glovebox, seal the vial with a septum and sparge with Argon for 15 minutes. Note: Oxygen quenches the triplet state of Iridium and kills the radical chain.

  • Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp (450 nm). Fan cooling is required to maintain temp

    
    .
    
  • Reaction Time: Stir vigorously for 18–24 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. The crude residue is often rich in Ni-salts; filter through a short pad of silica before HPLC/column chromatography.

Method B: -C–H Arylation via Transient Directing Groups (TDG)

Principle of Operation

Remote functionalization at the


-position (beta to the nitrogen, gamma to the carbon backbone) is geometrically challenging. This protocol uses a Transient Directing Group (TDG) .[1][3] A catalytic amount of 2-hydroxynicotinaldehyde condenses reversibly with the free amine of the piperidine to form an imine. This imine coordinates Palladium, directing it to the 

-C–H bond via a specific palladacycle geometry.

Why this works: The TDG installs itself, directs the metal, and hydrolyzes off in situ, leaving the native amine product without extra deprotection steps.

Mechanism Diagram (TDG Assembly)

TDG_Mechanism FreeAmine Free Piperidine Imine Active Imine Intermediate FreeAmine->Imine + TDG (-H2O) TDG_Reagent 2-Hydroxynicotinaldehyde (Cat. TDG) TDG_Reagent->Imine Pd_Coord Pd-Coordinated Pre-Transition State Imine->Pd_Coord + Pd(OAc)2 Gamma_Act gamma-C-H Activation Pd_Coord->Gamma_Act CMD Mechanism Hydrolysis In-situ Hydrolysis Gamma_Act->Hydrolysis + Ar-I / Red. Elim. Hydrolysis->TDG_Reagent Recycle TDG FinalProd gamma-Arylated Piperidine Hydrolysis->FinalProd

Caption: Reversible condensation of the Transient Directing Group (TDG) enables remote site selectivity.

Experimental Protocol

Target:


-Arylation of 2-methylpiperidine with Iodobenzene.

Reagents:

  • Substrate: 2-methylpiperidine (1.0 equiv) - Must be free amine, not HCl salt.

  • Coupling Partner: Iodobenzene (2.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • TDG Ligand: 2-Hydroxynicotinaldehyde (20 mol%)

  • Oxidant/Scavenger:

    
     (2.0 equiv) - Scavenges iodide and facilitates turnover.
    
  • Acid Additive: TFA (0.5 equiv) - Promotes imine formation/hydrolysis equilibrium.

  • Solvent: HFIP (Hexafluoroisopropanol) / Acetic Acid mixture.

Step-by-Step Workflow:

  • Vial Charging: In air (robust system), weigh

    
    , 
    
    
    
    , and 2-Hydroxynicotinaldehyde into a screw-cap vial.
  • Solvent Addition: Add HFIP (2 mL).

  • Substrate Addition: Add the piperidine and the aryl iodide. Finally, add the TFA additive.

  • Sealing: Cap tightly.

  • Heating: Heat to

    
     in a heating block for 12 hours.
    
  • Workup: Cool to room temperature. The mixture will contain silver salts. Filter through Celite.[4]

  • TDG Removal: Although the TDG hydrolyzes, traces may remain. Treat the crude mixture with excess aqueous HCl (1M) to fully hydrolyze the imine, wash with DCM (removes organic impurities), then basify the aqueous layer (NaOH) and extract the free amine product with DCM.

Comparative Analysis & Troubleshooting

Method Selection Guide
FeatureMethod A: Photoredox (

)
Method B: Pd-TDG (

)
Site Selectivity C2 (

to Nitrogen)
C4 (

to Nitrogen)
Substrate State Protected (

-Boc,

-Cbz) preferred
Must be Free Amine (

-H)
Primary Failure Mode

inhibition (Quenching)
Steric bulk at C2 blocking TDG
Reagent Sensitivity High (Light,

, Radical traps)
Moderate (Ag salts are light sensitive)
Scalability Moderate (Photon penetration depth)High (Thermal batch reaction)
Troubleshooting "No Reaction"
  • Photoredox: Check your light source intensity. If the reaction mixture turns black (Ni precipitation), the radical generation is too slow compared to catalyst decomposition. Increase light intensity or re-purify the HAT catalyst.

  • Pd-TDG: If starting material is recovered, the imine likely didn't form. Ensure the amine is a free base. If you used an amine-HCl salt, you must add stoichiometric base (e.g., NaOAc) to free it before the TDG can condense.

References

  • MacMillan, D. W. C., et al. (2014).[5] Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis. Science. [Link]

  • Yu, J.-Q., et al. (2016).[6][7] Pd-Catalyzed ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -C(
    
    
    
    )–H Arylation of Free Amines Using a Transient Directing Group. Journal of the American Chemical Society.[7] [Link]
  • MacMillan, D. W. C., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation. Journal of the American Chemical Society.[7][8] [Link]

  • Stahl, S. S., et al. (2016). Catalytic Dehydrogenation of Substituted Piperidines. Chemical Science. [Link]

  • Yu, J.-Q., et al. (2017). Transient Directing Group Enabled Pd-catalyzed ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -C(
    
    
    
    )–H Oxygenation of Alkyl Amines. Journal of the American Chemical Society.[7] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for (S)-3-Methoxypiperidine

This is a technical support guide designed for researchers and process chemists working with (S)-3-Methoxypiperidine (CAS: 688809-96-3) . Topic: Common Side Reactions & Process Optimization Audience: Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with (S)-3-Methoxypiperidine (CAS: 688809-96-3) .

Topic: Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary & Molecule Profile

(S)-3-Methoxypiperidine is a critical chiral building block used in the synthesis of BTK inhibitors (e.g., Ibrutinib analogs) and other kinase-targeting APIs. The presence of the ether linkage at the C3 position, combined with the secondary amine, makes it a versatile but reactive scaffold.

While several routes exist, the most robust laboratory and pilot-scale method involves the O-methylation of (S)-N-Boc-3-hydroxypiperidine followed by deprotection. This guide focuses on troubleshooting this specific workflow, as it presents unique challenges regarding stereochemical integrity and elimination side reactions.

Core Synthetic Workflow (The "Golden Path")
  • Precursor: (S)-N-Boc-3-hydroxypiperidine (commercially available or via KRED reduction of N-Boc-3-piperidone).

  • Functionalization: O-Methylation (Williamson Ether Synthesis).

  • Deprotection: Acidic cleavage of the Boc group.

  • Isolation: Free-basing to (S)-3-Methoxypiperidine.

Critical Troubleshooting Guide (FAQ Format)

Category A: O-Methylation Issues (The "Killer" Step)

Context: The conversion of the secondary alcohol to the methyl ether is the most failure-prone step. The use of strong bases (e.g., NaH) often leads to competitive elimination rather than substitution.

Q1: I am observing a significant amount of alkene impurity (m/z ~183 for Boc-protected) in my LC-MS. What is happening? Diagnosis: You are encountering E2 Elimination . Technical Explanation: When using strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), the base can deprotonate the


-proton (at C2 or C4) rather than just the hydroxyl group, or the formed alkoxide can act as a base itself. This leads to the formation of N-Boc-1,2,3,4-tetrahydropyridine  (enecarbamate).
Corrective Action: 
  • Switch Base: Replace NaH with Silver(I) Oxide (Ag₂O) . Silver oxide acts as a mild base/activator that promotes

    
     attack without sufficient basicity to trigger elimination.
    
    • Protocol: 1.0 eq Substrate, 1.5 eq Ag₂O, 2-5 eq MeI in DMF or Acetonitrile.

  • Alternative: Use Phase Transfer Catalysis (PTC). Use 50% aq. NaOH with Toluene and a catalyst like TBAB (Tetrabutylammonium bromide). The biphasic system limits the exposure of the substrate to harsh basic conditions.

Q2: My product has lost enantiomeric excess (ee dropped from >99% to ~80%). Is the ether racemizing? Diagnosis: Racemization via


-deprotonation  or Elimination-Addition .
Technical Explanation: 
  • Ketone Contamination: If your starting material contains traces of N-Boc-3-piperidone (ketone), it racemizes instantly in base.

  • Reversible Elimination: If the elimination product (tetrahydropyridine) forms (see Q1), it can sometimes re-hydrate or react non-stereoselectively, contaminating the chiral pool.

  • Harsh Conditions: Prolonged heating with strong bases can deprotonate the C3 stereocenter directly, though this is rare for ethers compared to esters/ketones. Corrective Action:

  • QC Your Starting Material: Ensure (S)-N-Boc-3-hydroxypiperidine is free of ketone (check IR for carbonyl stretch at ~1715 cm⁻¹ distinct from Boc).

  • Temperature Control: Keep methylation reactions at or below room temperature. Avoid refluxing with NaH.

Category B: Deprotection & Isolation

Q3: After Boc-deprotection with HCl/Dioxane, I see a new impurity with M+14 mass. Is this N-methylation? Diagnosis: N-Methylation (post-deprotection) or Incomplete Methylation (pre-deprotection). Technical Explanation:

  • If the impurity is in the final product: It is likely N-methyl-3-methoxypiperidine . This occurs if the Boc group was cleaved during the methylation step (unlikely unless acid was present) or if the methylating agent (MeI) was not quenched before the deprotection step.

  • Scenario: You add HCl to the crude methylation mixture without a full workup. Residual MeI reacts with the newly liberated amine. Corrective Action:

  • Quench Thoroughly: Always quench the methylation reaction (e.g., with ammonium chloride or water) and perform an extractive workup to remove excess Methyl Iodide before adding acid for deprotection.

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired


 pathway and the destructive E2 elimination pathway.

G Start (S)-N-Boc-3-hydroxypiperidine (Chiral Precursor) Alkoxide Alkoxide Intermediate Start->Alkoxide Base (NaH or Ag2O) Racemic_Mix Racemic Mixture (Loss of ee) Start->Racemic_Mix Ketone impurity or Harsh Base Product_Boc (S)-N-Boc-3-methoxypiperidine (Target Intermediate) Alkoxide->Product_Boc MeI (SN2 Attack) Preferred with Ag2O Elimination_Prod N-Boc-Tetrahydropyridine (Elimination Impurity) Alkoxide->Elimination_Prod E2 Elimination (Dominant with NaH/Heat) Final_Product (S)-3-Methoxypiperidine (Final API Block) Product_Boc->Final_Product Deprotection (HCl/Dioxane) N_Methyl N-Methyl-3-methoxypiperidine (Impurity from quench failure) Product_Boc->N_Methyl Residual MeI + Acid

Caption: Reaction network showing the competition between O-methylation (Green path) and elimination/racemization (Red paths).

Experimental Data & Protocol Optimization

Base Selection Impact on Impurity Profile

The choice of base is the single most significant variable in this synthesis.

Base SystemSolventPrimary MechanismYield (Target)Elimination ImpurityRisk Level
NaH (60%) THF/DMFDeprotonation (Strong)50-65%High (10-20%) 🔴 Critical
Ag₂O DMF/MeCNActivation (Mild)85-92% Low (<1%)🟢 Recommended
NaOH (50%) Toluene (PTC)Phase Transfer75-80%Moderate (2-5%)🟡 Manageable
K₂CO₃ AcetoneWeak Deprotonation<10%Negligible🔴 Poor Reactivity
Recommended Protocol: Ag₂O Mediated Methylation

This protocol minimizes elimination and preserves chirality.

  • Setup: Charge a reaction flask with (S)-N-Boc-3-hydroxypiperidine (1.0 eq) and Acetonitrile (10 vol).

  • Activation: Add Silver(I) Oxide (Ag₂O) (1.5 eq) in one portion. The suspension will be black/brown.

  • Addition: Add Methyl Iodide (MeI) (3.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 16–24 hours.

    • Checkpoint: Monitor by TLC or LCMS. Target mass (M+H) = 216 (Boc-protected ether).

  • Workup: Filter through a Celite pad to remove silver salts. Rinse with EtOAc.[1]

  • Quench: Wash the filtrate with 10% Sodium Thiosulfate (to remove iodine traces) and Brine.

  • Deprotection: Concentrate organic layer.[2] Redissolve in 4N HCl in Dioxane. Stir 2h. Concentrate to afford (S)-3-Methoxypiperidine HCl salt .

References

  • Preparation of (S)

    • Title: Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase.[3]

    • Source: Applied Biochemistry and Biotechnology (2017).
    • URL:[Link]

  • General Piperidine Synthesis & Side Reactions

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Source: International Journal of Molecular Sciences (2022).
    • URL:[Link]

  • Methylation Methodologies (Ag2O vs NaH)

    • Title: Late-stage oxidative C(sp3)
    • Source: N
    • URL:[Link]

  • Impurity Profiling in Peptide/Amine Synthesis

    • Title: Secondary 3-Chloropiperidines: Powerful Alkylating Agents (Discusses elimination/substitution competition in 3-substituted piperidines).
    • Source: ChemistryOpen (2023).[2]

    • URL:[Link][2]

Sources

Optimization

Technical Support Center: Purification &amp; Resolution of (S)-3-Methoxypiperidine

[1][2] Status: Online Operator: Senior Application Scientist Case ID: 3-MP-PUR-001 Subject: Troubleshooting Purification, Resolution, and Analysis of (S)-3-Methoxypiperidine[1][2] Executive Summary: The Chiral Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Online Operator: Senior Application Scientist Case ID: 3-MP-PUR-001 Subject: Troubleshooting Purification, Resolution, and Analysis of (S)-3-Methoxypiperidine[1][2]

Executive Summary: The Chiral Challenge

(S)-3-Methoxypiperidine (CAS: 4045-29-8 for racemic) presents a unique set of purification challenges. As a low-molecular-weight secondary amine, the free base is volatile , hygroscopic , and lacks a strong UV chromophore , making standard detection difficult.[1][2] Furthermore, separating it from its (R)-enantiomer requires precise chiral recognition.[1][2]

This guide moves beyond generic advice, offering specific protocols for Classical Resolution , Salt Formation , and Derivatization-based HPLC to ensure high enantiomeric excess (ee >99%).

Decision Matrix: Choosing Your Purification Route

Before starting, determine the state of your starting material.[2] Use this logic flow to select the correct module.

Purification_Logic Start Starting Material State Racemic Racemic Mixture (50:50) Start->Racemic Enantio Enantioenriched (>80% ee) Start->Enantio DirectRes Method A: Classical Resolution (Diastereomeric Crystallization) Racemic->DirectRes If compound is already methylated Precursor Method B: Precursor Pivot (Resolve 3-Hydroxypiperidine first) Racemic->Precursor If still at alcohol stage SaltForm Method C: HCl Salt Recrystallization (Chemical Purity Upgrade) Enantio->SaltForm To remove chemical impurities DirectRes->SaltForm Final Polish

Figure 1: Strategic decision tree for selecting the appropriate purification workflow.[1]

Module A: Enantiomeric Resolution (Racemic Separation)

User Question: "I have racemic 3-methoxypiperidine. Standard tartaric acid didn't precipitate anything.[2] How do I separate the (S)-isomer?"

Expert Insight: Simple tartaric acid often fails because the resulting salt is too soluble in alcohols.[2] For lipophilic amines or those with ether linkages, you need a "bulkier" resolving agent to drive precipitation via π-π stacking interactions.[2]

Protocol: Diastereomeric Crystallization with L-DTTA

Target: (S)-3-Methoxypiperidine Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA).[1][2]

  • Stoichiometry: Dissolve 1.0 eq of racemic 3-methoxypiperidine in Methanol (MeOH) (5 mL/g).

  • Addition: Add 0.5 eq (optimally 0.55 eq) of L-DTTA dissolved in warm MeOH.

    • Why 0.5 eq? This is the "Pope-Peachey" method.[2] You only want to crystallize the desired enantiomer.[2] The undesired (R)-isomer remains in solution as the free base or soluble salt.[2]

  • Nucleation: Heat to reflux (60°C) for 30 mins, then cool slowly to room temperature.

  • The Critical Step: If no crystals form, add Isopropyl Acetate (IPAc) or MTBE dropwise as an anti-solvent until slight turbidity appears.[2]

  • Harvest: Filter the solid. This is the (S)-3-methoxypiperidine[1] • L-DTTA salt.[2]

  • Liberation: Suspend the salt in water, basify with 2M NaOH (pH > 12), and extract with DCM.

Note: If L-DTTA fails, switch to (S)-(+)-Mandelic acid , which is highly effective for piperidine derivatives [1].[1][2]

Module B: Chemical Purity (Salt Formation)

User Question: "My product is a yellow oil that turns brown over time. NMR shows <95% purity.[2] How do I stabilize it?"

Expert Insight: Free base 3-methoxypiperidine is prone to N-oxidation and absorbs atmospheric CO2 (forming carbamates).[1][2] Converting it to a crystalline Hydrochloride (HCl) salt is the gold standard for storage and purification.[2]

Protocol: HCl Salt Formation & Recrystallization
ParameterSpecification
Solvent System Ethanol (EtOH) / Diethyl Ether (Et2O)
Acid Source 4M HCl in Dioxane or Acetyl Chloride in MeOH
Temperature 0°C to Room Temp

Step-by-Step:

  • Dissolution: Dissolve the crude oil (free base) in dry Ethanol (3 volumes).

  • Acidification: Cool to 0°C. Dropwise add HCl (1.1 eq) .

    • Warning: Exothermic reaction.[2] Control temp to prevent decomposition.

  • Precipitation: The solution may remain clear.[2] Slowly add Diethyl Ether (anti-solvent) with vigorous stirring.

  • Crystallization: White needles should form.[2] If an oil forms instead (oiling out), reheat to redissolve and cool slower.[1][2]

  • Drying: Filter and dry under vacuum at 40°C.

    • Result: (S)-3-Methoxypiperidine Hydrochloride (stable solid, mp ~110°C) [2].[1][2][3]

Module C: Analytical Validation (Chiral HPLC)

User Question: "I cannot see my peaks on the HPLC. I'm using a UV detector at 254 nm."

Expert Insight: 3-Methoxypiperidine has no chromophore (no aromatic rings/conjugated systems).[1][2] It is invisible at 254 nm.[2] You have two options: use a Refractive Index (RI) detector (low sensitivity) or Derivatize the sample.[1][2]

Protocol: Pre-Column Derivatization (Benzoylation)

This reaction attaches a UV-active "flag" to the nitrogen, allowing easy detection at 254 nm.[1][2]

  • Mix: 10 mg Sample + 1 mL DCM + 20 µL Triethylamine (TEA).

  • React: Add 10 µL Benzoyl Chloride . Shake for 5 mins.

  • Quench: Add 1 mL Methanol (reacts with excess benzoyl chloride).

  • Inject: Inject this solution onto the Chiral HPLC.

Chiral HPLC Method Parameters
ParameterCondition
Column Chiralpak AD-H or Chiralpak IA (Amylose-based)
Mobile Phase Hexane : Isopropanol (90:[1][2]10)
Modifier 0.1% Diethylamine (DEA) (Crucial for peak shape)
Flow Rate 1.0 mL/min
Detection UV 254 nm (after derivatization)

Why DEA? The basic nitrogen in the piperidine ring interacts with silanols on the column, causing severe peak tailing.[2] DEA blocks these sites [3].[2]

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solvent polarity is too high or cooling is too fast.[1][2]1. Re-heat to dissolve. 2. Add more ethanol (good solvent).[1] 3. Add a seed crystal.[2] 4. Cool at 1°C/min.[2]
Low Yield (<40%) during Salt FormationSalt is too soluble in the alcohol.[2]Switch solvent system to Isopropanol (IPA) / MTBE . IPA has lower solubility for HCl salts than MeOH/EtOH.[2]
Poor Chiral Separation (Peaks merge)Free amine interaction with column.[1]1. Ensure 0.1% DEA is in the mobile phase. 2. Switch to the Derivatized Method (Benzoyl) to eliminate basicity issues and improve UV signal.
Low ee% after ResolutionEutectic composition reached.Recrystallize the salt again from MeOH.[2] Do not liberate the free base until ee >98%.
References
  • BenchChem Technical Support. (2025).[2][4][5][6] Resolving Enantiomers of 3-Aminopiperidine and Derivatives. Retrieved from (Extrapolated from 3-amino analog protocols).[1]

  • Sigma-Aldrich. (n.d.).[2] 3-Methoxypiperidine hydrochloride Product Specification. CAS 688809-94-1.[1][2][3] Retrieved from .[1]

  • Phenomenex. (2025).[1][2][4][7] Technical Guide to Chiral HPLC Separations: Method Development for Basic Amines. Retrieved from .[1]

  • Sethi, M. K., et al. (2016).[1][2][8] "Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes." Der Pharma Chemica, 8(7), 112-117.[1][2][8] (Demonstrates the "Precursor Pivot" strategy).

Disclaimer: This guide assumes standard laboratory safety protocols. 3-Methoxypiperidine is an irritant and potentially air-sensitive.[1][2] Always work in a fume hood.

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of (S)-3-Methoxypiperidine Derivatives

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and formulation scientists encountering solubility bottlenecks with (S)-3-methoxypiperidine-based scaffolds.[1] Unlike generic troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and formulation scientists encountering solubility bottlenecks with (S)-3-methoxypiperidine-based scaffolds.[1] Unlike generic troubleshooting guides, this document addresses the specific physicochemical behaviors of this chiral ether-amine building block.

Module 1: Molecular Design & Structural Analysis

Q: Why do my (S)-3-methoxypiperidine amides precipitate in aqueous buffers despite having a polar ether group?

A: While the methoxy group is a hydrogen bond acceptor, its contribution to aqueous solubility is often overshadowed by the lipophilicity of the N-substituent (e.g., biaryl or heterocyclic amides).[1]

  • Mechanism: The piperidine ring is a hydrophobic core.[1] If the N-substituent is planar (e.g., a benzamide), the molecule may stack efficiently in the solid state, leading to high Crystal Lattice Energy (

    
    ). High 
    
    
    
    acts as a thermodynamic barrier to dissolution.[1]
  • Design Fix:

    • Disrupt Symmetry: Introduce "escape from flatland" modifications. The (S)-3-methoxy group already introduces chirality, but adding an adjacent substituent (e.g., 2-methyl or 4-fluoro) can twist the amide bond out of plane, lowering the melting point and increasing solubility.

    • Lower LogP: If cLogP > 3.5, the methoxy group is insufficient. Consider replacing the methoxy with a more polar isostere like a cyclic ether (oxetane) or adding a solubilizing tail (e.g., morpholine) to the N-substituent.

Q: How does the basicity of the piperidine nitrogen affect solubility?

A: The pKa of the secondary amine in (S)-3-methoxypiperidine is approximately 9.3–9.5 .

  • Implication: At physiological pH (7.4), the amine is predominantly protonated (

    
    ), which is good for solubility.
    
  • The Trap: If you derivatize the nitrogen (e.g., forming an amide, urea, or carbamate), you remove this basic center. The resulting molecule becomes neutral and its solubility becomes solely dependent on intrinsic polarity and crystal packing.

  • Recommendation: If possible, retain a basic center elsewhere in the molecule (e.g., a pyridine or piperazine on the R-group) to maintain pH-dependent solubility.[1]

Module 2: Solid-State Optimization (Salt Selection)

Q: I need to select a salt form for a basic derivative. Which counter-ions work best for this scaffold?

A: For (S)-3-methoxypiperidine derivatives retaining a basic center, the chiral ether oxygen can interact with counter-ions, influencing stability.[1]

  • Primary Screen: Start with Hydrochloride (HCl) and Methanesulfonate (Mesylate) .[1] HCl is standard, but mesylates often break stable crystal lattices in lipophilic amines better than halides.

  • Chiral Resolution Risks: Be cautious with chiral acids (e.g., Tartaric acid).[1] Since your scaffold is already chiral ((S)-enantiomer), using a chiral counter-ion creates diastereomeric salts which will have vastly different solubilities.[1] Ensure you use enantiomerically pure acids (e.g., L-Tartaric acid) to avoid batch-to-batch variation.[1]

Protocol: In-Situ Salt Screening for Scarcity Samples

Use this protocol when you have <50 mg of compound.[1]

  • Stock Prep: Dissolve free base in Acetone/MeOH (9:1) at 50 mg/mL.[1]

  • Acid Addition: Add 1.05 equivalents of acid (from 1M aqueous or alcoholic stock) to vials.

  • Evaporation: Allow slow evaporation at RT.

  • Analysis: Analyze residues by PLM (Polarized Light Microscopy) for birefringence (crystallinity).

  • Validation: Resuspend "hits" in water. If the solid dissolves immediately, it is a potential soluble salt. If it remains solid, check pH of supernatant to confirm salt formation.

Module 3: Formulation & Assay Support

Q: My compound crashes out in the bioassay (1% DMSO). How can I fix this?

A: This is a "Kinetic Solubility" failure. The compound is likely aggregating.

  • Immediate Fix: Pre-dilute your DMSO stock into an intermediate solvent like PEG400 or Propylene Glycol before adding to the aqueous buffer.[1]

    • Workflow: 10 mM DMSO Stock

      
       1:1 DMSO:PEG400 
      
      
      
      Buffer.[1]
  • Cyclodextrin Rescue: The piperidine ring fits well into the cavity of

    
    -Cyclodextrin .
    
    • Recommendation: Use Sulfobutyl ether-

      
      -cyclodextrin (SBE-
      
      
      
      -CD)
      or Hydroxypropyl-
      
      
      -cyclodextrin (HP-
      
      
      -CD)
      at 5-10 equivalents.[1] The methoxy group does not sterically hinder inclusion; in fact, it can anchor the molecule via H-bonding at the rim.
Q: Can I use pH adjustment?

A: Only if your derivative has an ionizable center (pKa 4–10).[1]

  • Check: Calculate pKa. If the molecule is a neutral amide, pH adjustment (pH 2–10) will have zero effect on solubility and may only degrade the compound (hydrolysis).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitation upon dilution High LogP; "Brick dust" crystal packing.[1]Switch to SBE-

-CD formulation; Check for amorphous solid dispersion options.
Oiling out during salt formation Counter-ion mismatch; Solvent too polar.[1]Switch solvent to TBME or Isopropyl Acetate; Try a different counter-ion (e.g., Fumarate).
Hygroscopic solid Salt form is too water-avid (common with HCl).[1]Switch to less hygroscopic anions: Fumarate, Succinate, or Phosphate.
Inconsistent bioassay data Compound aggregation (micelles).[1]Measure Critical Micelle Concentration (CMC); Add 0.01% Triton X-100 to assay buffer.[1]

Visual Workflows

Figure 1: Solubility Optimization Decision Tree

SolubilityTree Start Start: Low Solubility Issue CheckStruct 1. Analyze Structure Is the Piperidine N basic? Start->CheckStruct BasicYes Yes (Amine/Pyridine present) CheckStruct->BasicYes BasicNo No (Amide/Urea/Neutral) CheckStruct->BasicNo SaltScreen 2. Salt Screening Try HCl, Mesylate, Fumarate BasicYes->SaltScreen ModStruct 2. Structural Modification Disrupt Planarity / Lower LogP BasicNo->ModStruct Formulation 3. Formulation Strategy SaltScreen->Formulation If salts fail ModStruct->Formulation If SAR allows Cyclodextrin Use HP-β-CD or SBE-β-CD (Inclusion Complex) Formulation->Cyclodextrin CoSolvent Use Cosolvents (PEG400, PG, 10% EtOH) Formulation->CoSolvent

Caption: Decision pathway for selecting between chemical modification, salt formation, and formulation strategies based on the basicity of the derivative.

Figure 2: Kinetic Solubility Assay Protocol

AssayWorkflow Step1 1. Prepare Stock 10 mM in DMSO Step2 2. Spike Buffer Add 2µL Stock to 198µL PBS (pH 7.4) Step1->Step2 Step3 3. Shake & Incubate RT for 24 hours (Equilibrium) Step2->Step3 Step4 4. Filter 0.45µm PVDF Filter Plate Step3->Step4 Step5 5. Analyze UV-Vis or LC-MS/MS Step4->Step5

Caption: Standardized workflow for determining kinetic solubility in aqueous buffer.

References

  • PubChem. 3-Methoxypiperidine Compound Summary.[1][2] National Library of Medicine. [Link]

  • Jadhav, P., et al. (2021).[3] Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes; Physicochemical, Computational, and Proton Nuclear Magnetic Resonance Studies.[1] Asian Journal of Pharmaceutics.[1] [Link][1]

  • Fernández Casares, A., et al. (2015).[4] An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology.[4] [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[1] [Link]

  • Ezawa, T., et al. (2016).[3] Characterization of the Dissolution Behavior of Piperine/Cyclodextrin Inclusion Complexes. Biological and Pharmaceutical Bulletin.[1] [Link]

Sources

Optimization

Technical Support Center: Synthesis of (S)-3-Methoxypiperidine

Welcome to our dedicated technical support center for the synthesis of (S)-3-Methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of (S)-3-Methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this multi-step synthesis. As a crucial chiral building block in the development of various pharmaceuticals, ensuring the purity and stereochemical integrity of (S)-3-Methoxypiperidine is paramount.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to support your experimental success.

Synthesis Overview: A Three-Stage Process

The synthesis of (S)-3-Methoxypiperidine is typically a three-stage process, each with its own set of potential challenges and byproduct formations. Understanding the chemistry at each stage is critical for effective troubleshooting.

Synthesis_Overview cluster_0 Stage 1: Chiral Precursor Synthesis cluster_1 Stage 2: O-Methylation cluster_2 Stage 3: Deprotection A (S)-N-Boc-3-hydroxypiperidine Synthesis B Williamson Ether Synthesis A->B Key Intermediate C N-Boc Removal B->C Protected Product D (S)-3-Methoxypiperidine C->D Final Product

Caption: General three-stage synthetic workflow for (S)-3-Methoxypiperidine.

Frequently Asked Questions & Troubleshooting Guides

Stage 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine

The quality of your final product is intrinsically linked to the purity of this key chiral precursor.

Q1: My synthesis of (S)-N-Boc-3-hydroxypiperidine shows low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A1: Achieving high enantiomeric purity is the cornerstone of this synthesis. Low ee often points to issues with the chiral resolution or the stereoselectivity of the reduction step.

  • For Chemical Resolution Methods:

    • Incomplete Salt Formation: The resolution of racemic 3-hydroxypiperidine often employs a chiral resolving agent like D-pyroglutamic acid or L-camphorsulfonic acid to form diastereomeric salts.[2][3] Incomplete precipitation of the desired diastereomer can lead to contamination with the unwanted enantiomer.

      • Troubleshooting:

        • Solvent System: Ensure the correct solvent system and ratios are used, as solubility of the diastereomeric salts is critical.

        • Cooling Rate: A slow, controlled cooling process is crucial for selective crystallization. Rapid cooling can trap impurities.

        • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to enhance chiral purity. Monitor the ee of the mother liquor and the recrystallized solid at each step.

  • For Enzymatic Reduction Methods:

    • Enzyme Activity and Specificity: The asymmetric reduction of N-Boc-3-piperidone using a ketoreductase is a highly efficient method for obtaining the (S)-enantiomer.[4][5][6][7] However, suboptimal reaction conditions can affect enzyme performance.

      • Troubleshooting:

        • pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for the specific ketoreductase being used.

        • Cofactor Regeneration: Efficient regeneration of the cofactor (e.g., NADPH) is essential for driving the reaction to completion. Ensure your cofactor regeneration system (e.g., glucose dehydrogenase/glucose) is active.

        • Substrate Inhibition: Some enzymes exhibit substrate inhibition at high concentrations of the ketone. Consider substrate feeding strategies to maintain a low, steady concentration.

ParameterRecommended Action
Enantiomeric Excess Analyze by chiral HPLC.
Diastereomeric Salt Purity Analyze by NMR or standard HPLC before proceeding.
Enzyme Activity Perform an activity assay on the enzyme batch before use.
Stage 2: O-Methylation of (S)-N-Boc-3-hydroxypiperidine

This stage, typically a Williamson ether synthesis, is where several key byproducts can be introduced.

Q2: I'm observing multiple spots on my TLC after the O-methylation of N-Boc-(S)-3-hydroxypiperidine. What are the likely byproducts?

A2: The Williamson ether synthesis, while classic, is prone to side reactions, especially with a secondary alcohol like N-Boc-(S)-3-hydroxypiperidine. The primary byproducts to consider are the result of elimination, over-methylation, and N-methylation.

O_Methylation_Byproducts Start N-Boc-(S)-3-hydroxypiperidine Product (S)-N-Boc-3-methoxypiperidine Start->Product Desired O-Methylation (SN2) Byproduct1 Elimination Product (N-Boc-1,2,3,4-tetrahydropyridine) Start->Byproduct1 Elimination (E2) Byproduct3 Starting Material Start->Byproduct3 Incomplete Reaction Byproduct2 N-Methylated Product Product->Byproduct2 Potential N-Methylation (if Boc is compromised) Deprotection_Byproducts Start N-Boc-(S)-3-methoxypiperidine Product (S)-3-Methoxypiperidine Start->Product Desired Deprotection Byproduct1 tert-Butylated Piperidine Start->Byproduct1 tert-Butylation Byproduct3 Incomplete Deprotection Start->Byproduct3 Incomplete Reaction Byproduct2 Ring-Opened Products Product->Byproduct2 Ring Degradation (Harsh Conditions)

Caption: Potential byproduct formation during N-Boc deprotection.

  • tert-Butylated Byproducts: The cleavage of the Boc group generates a tert-butyl cation. This reactive carbocation can alkylate the product, either on the nitrogen or, less commonly, on the carbon backbone.

    • Causality: The presence of a nucleophilic amine and the electrophilic tert-butyl cation in the same pot.

    • Prevention:

      • Cation Scavengers: Use a cation scavenger such as triethylsilane or thioanisole in the reaction mixture to trap the tert-butyl cation as it forms.

      • Temperature Control: Perform the deprotection at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of side reactions.

  • Ring Degradation Products: Prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to the degradation of the piperidine ring. [8][9] * Causality: The stability of the piperidine ring can be compromised under harsh acidic conditions.

    • Prevention:

      • Milder Acids: Consider using a milder acid or a shorter reaction time.

      • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Incomplete Deprotection: Insufficient acid or reaction time will result in the presence of the N-Boc protected starting material.

    • Troubleshooting:

      • Acid Stoichiometry: Ensure a sufficient excess of acid is used.

      • Reaction Time/Temperature: If the reaction is sluggish at low temperatures, a modest increase in temperature or extended reaction time may be necessary, but with careful monitoring for byproduct formation.

ByproductIdentification MethodPrevention Strategy
tert-Butylated Product GC-MS, LC-MSUse cation scavengers, low temperature
Ring Degradation LC-MS, NMRUse milder acid, shorter reaction time, lower temperature
Incomplete Deprotection TLC, HPLCEnsure sufficient acid and reaction time

Analytical Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

  • Objective: To determine the enantiomeric excess (ee) of (S)-3-Methoxypiperidine.

  • Methodology:

    • Derivatization (if necessary): For compounds lacking a chromophore, pre-column derivatization may be necessary. A common approach for amines is derivatization with an agent like p-toluenesulfonyl chloride. [10][11] 2. Column: Use a suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak series).

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Detection: UV detection at an appropriate wavelength for the derivatized or underivatized analyte.

    • Quantification: Integrate the peak areas for the (S) and (R) enantiomers to calculate the enantiomeric excess.

Protocol 2: GC-MS for Impurity Profiling

  • Objective: To identify and quantify volatile byproducts from the synthesis.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is generally suitable for separating a range of potential byproducts.

    • Temperature Program: A temperature gradient program is typically used to ensure the elution of compounds with a range of boiling points.

    • Ionization: Electron ionization (EI) is standard for generating reproducible mass spectra.

    • Data Analysis: Compare the obtained mass spectra with library databases (e.g., NIST) to identify unknown peaks. Quantify impurities using an internal or external standard.

Conclusion

The synthesis of (S)-3-Methoxypiperidine, while a well-established process, requires careful attention to detail to minimize byproduct formation and ensure high chiral purity. By understanding the potential side reactions at each stage and implementing the appropriate preventative and troubleshooting measures, researchers can consistently obtain high-quality material. This guide serves as a practical resource to aid in achieving that goal. For further assistance, please do not hesitate to contact our technical support team.

References

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed. [Link]

  • CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). National Institutes of Health. [Link]

  • Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap. (n.d.). Patsnap. [Link]

  • Under what conditions does piperidine decompose? - Blog - Biosynce. (2025). Biosynce. [Link]

  • The Chemistry of 3-Methoxypiperidine: Applications in Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Royal Society of Chemistry. [Link]

  • 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem. (n.d.). PubChem. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed. [Link]

  • Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. (2025). ResearchGate. [Link]

  • 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines | Request PDF. (n.d.). ResearchGate. [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2025). ResearchGate. [Link]

  • Tizanidine EP Impurities & USP Related Compounds - SynThink. (n.d.). SynThink. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). The Royal Society of Chemistry. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020). ResearchGate. [Link]

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry. (2013). Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of (S)-3-Methoxypiperidine Derivatives

A Publish Comparison Guide for Drug Discovery Professionals Executive Summary: The "Magic Methoxy" Effect In modern drug discovery, the (S)-3-methoxypiperidine scaffold has emerged as a high-value pharmacophore, often su...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary: The "Magic Methoxy" Effect

In modern drug discovery, the (S)-3-methoxypiperidine scaffold has emerged as a high-value pharmacophore, often superior to its non-substituted and (R)-enantiomeric counterparts. This guide validates its biological utility through a comparative analysis of potency, metabolic stability, and selectivity.

The introduction of a methoxy group at the C3 position of a piperidine ring is rarely a passive modification. It frequently acts as a "conformation lock," biasing the ring pucker to favor specific receptor interactions, while simultaneously blocking a common site of metabolic oxidation (CYP450-mediated hydroxylation).

This guide uses a Case Study of Adenosine Receptor Antagonists (A2A/A2B) to demonstrate the critical performance differences between (S)-3-methoxypiperidine derivatives and their alternatives.

Comparative Analysis: (S)-Enantiomer vs. Alternatives

The following data summarizes the performance of three structural analogs in a representative A2A Adenosine Receptor antagonist series (based on J. Med. Chem. 2025 data).[1][2][3]

Table 1: Comparative Performance Metrics
Feature(S)-3-Methoxypiperidine (Target)(R)-3-Methoxypiperidine (Distomer)Unsubstituted Piperidine (Baseline)
Potency (IC₅₀, cAMP) 2.2 nM (High Potency)> 150 nM (Weak/Inactive)45 nM (Moderate)
Binding Affinity (Kᵢ) 0.8 nM 85 nM12 nM
Selectivity (A2A vs A1) > 100-fold< 10-fold~ 20-fold
Metabolic Stability (t½) > 60 min (Microsomal)> 60 min< 15 min (Rapid Oxidation)
Solubility (LogD) 2.1 (Optimal)2.11.8
Key Mechanism Hydrophobic Fill & H-Bond Steric ClashLack of specific contact
Technical Insight: Why (S)-3-Methoxy Wins
  • Chiral Recognition: The (S)-methoxy group often occupies a specific hydrophobic sub-pocket (e.g., in the adenosine receptor orthosteric site), establishing a critical water-mediated hydrogen bond with residues like Asn253 or His278 . The (R)-isomer forces the methoxy group into a steric clash with the receptor wall.

  • Metabolic Blocking: The C3 position of piperidine is a "soft spot" for CYP2D6 and CYP3A4 oxidation. Unsubstituted piperidines are rapidly converted to 3-hydroxypiperidines (inactive metabolites). The methoxy group blocks this metabolic soft spot, extending the half-life (

    
    ).
    
  • Conformational Bias: The 3-methoxy group induces a specific chair conformation due to the gauche effect, pre-organizing the molecule for binding and reducing the entropic penalty upon receptor docking.

Experimental Validation Framework

To validate the biological activity of a new (S)-3-methoxypiperidine derivative, a rigid screening workflow is required. This workflow filters compounds not just for potency, but for the specific advantages conferred by the chiral scaffold.

Workflow Visualization

The following diagram outlines the decision logic for validating the scaffold.

ValidationWorkflow Start Synthesis of (S)-3-OMe Derivative Purity Chiral Purity Check (>98% ee required) Start->Purity Binding Primary Binding Assay (Radioligand Displacement) Purity->Binding Pass Binding->Start Fail (Redesign) Func Functional Assay (cAMP/Kinase Activity) Binding->Func Ki < 10 nM Metab Microsomal Stability (Human/Mouse Liver Microsomes) Func->Metab IC50 < 50 nM Metab->Start Fail (Block Metabolism) Select Selectivity Profiling (Off-target panel) Metab->Select t1/2 > 30 min Decision Lead Candidate Validation Select->Decision Selectivity > 50x

Figure 1: Step-wise validation workflow ensuring that potency, stereochemistry, and metabolic stability are assessed in sequence.

Detailed Experimental Protocols

Protocol A: Synthesis & Chiral Purity Verification

Before biological testing, the enantiomeric excess (ee) must be validated. Biological data from racemic mixtures is non-reproducible and misleading.

  • Synthesis: React (S)-3-methoxypiperidine HCl (commercially available, CAS 688809-96-3) with the appropriate aryl halide via Buchwald-Hartwig amination or nucleophilic aromatic substitution (

    
    ).
    
  • Validation:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

    • Detection: UV at 254 nm.

    • Requirement: ee > 98%. Note: Even 2% of the (R)-isomer can skew potency data if the (R)-isomer is a hyper-active agonist or antagonist.

Protocol B: Functional Potency Assay (cAMP for GPCRs)

This protocol validates the functional consequence of the binding event, distinguishing agonists from antagonists.

  • Cell Line: HEK293 stably expressing the human A2A receptor and a cAMP-response element (CRE) driven luciferase reporter.

  • Reagents: Forskolin (activator), Rolipram (PDE inhibitor).

  • Procedure:

    • Seed cells at 5,000 cells/well in 384-well white plates.

    • Incubate for 24h.

    • Add test compounds (serial dilution, 10 points) + Forskolin (1 µM) + Agonist (NECA, EC80 concentration).

    • Incubate for 45 minutes at 37°C.

    • Add detection reagent (cAMP-Glo or similar) and read luminescence.

  • Data Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using a 4-parameter logistic fit.

  • Success Criteria: The (S)-isomer should exhibit an IC₅₀ at least 10-fold lower than the (R)-isomer.

Protocol C: Microsomal Stability Assay

This protocol validates the "Metabolic Blocking" hypothesis of the 3-methoxy group.

  • System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Procedure:

    • Prepare test compound at 1 µM in phosphate buffer (pH 7.4).

    • Pre-incubate with microsomes (0.5 mg/mL protein) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system.

    • Sample at t = 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

    • Analyze via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
  • Interpretation: A valid (S)-3-methoxypiperidine lead should show

    
    , whereas the unsubstituted piperidine typically shows 
    
    
    
    .

Mechanistic Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that justifies the selection of the (S)-3-methoxypiperidine scaffold over others.

SAR_Logic Core Piperidine Core Sub_S (S)-3-Methoxy (Preferred) Core->Sub_S Sub_R (R)-3-Methoxy (Avoid) Core->Sub_R Sub_H Unsubstituted (Baseline) Core->Sub_H Effect_S1 H-Bond Acceptor (Asn253/His278) Sub_S->Effect_S1 Effect_S2 Metabolic Block (Prevents Oxidation) Sub_S->Effect_S2 Effect_R1 Steric Clash (Receptor Wall) Sub_R->Effect_R1 Effect_H1 Rapid Metabolism (High Clearance) Sub_H->Effect_H1 Effect_H2 Lower Affinity (Loss of H-bond) Sub_H->Effect_H2

Figure 2: SAR Logic Tree demonstrating the specific biological advantages of the (S)-configuration.

References

  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 2025.[2] (Data inferred from search result 1.6).

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. European Journal of Medicinal Chemistry, 2025.

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.

  • Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine. Drug Metabolism and Disposition, 2004.

  • Structure-activity relationships of piperidine-based monoamine transporter inhibitors. Journal of Medicinal Chemistry, 2005.[4]

Sources

Comparative

comparison of (S)-3-Methoxypiperidine with its (R)-enantiomer in biological assays

Executive Summary In the high-stakes landscape of fragment-based drug discovery (FBDD), the 3-methoxypiperidine motif serves as a privileged scaffold, functioning as a critical solubility-enhancing linker and a vector fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the 3-methoxypiperidine motif serves as a privileged scaffold, functioning as a critical solubility-enhancing linker and a vector for hydrogen-bonding interactions. While often chemically simple, the stereochemical orientation of the C3-methoxy group dictates the pharmacological fate of the final drug candidate.

This guide provides a technical comparison of (S)-3-Methoxypiperidine and its (R)-enantiomer , analyzing their divergent behaviors in kinase inhibition (e.g., BTK/PKC pathways) and monoamine transporter modulation. We synthesize data from recent medicinal chemistry campaigns to illustrate how enantiomeric purity impacts potency (


), selectivity (

), and off-target toxicity (hERG liability).

Pharmacological Interaction Profiles: The Stereochemical Divergence

The biological distinction between (S)- and (R)-3-methoxypiperidine is not intrinsic to the fragment itself but manifests when it is incorporated into a larger pharmacophore. The "Magic Methyl" effect—where a single methyl group can boost potency by orders of magnitude—is heavily dependent on the spatial vector of the methoxy group.

Case Study A: Kinase Inhibitor Potency (BTK/PKC Context)

In the design of covalent kinase inhibitors (similar to Ibrutinib and next-generation PKC inhibitors), the piperidine ring often occupies the solvent-exposed region of the ATP-binding pocket.

  • (S)-Enantiomer Performance:

    • Binding Mode: The (S)-configuration typically orients the methoxy group away from the steric bulk of the hinge region, allowing the piperidine nitrogen to form optimal salt bridges or hydrogen bonds with residues like Asp or Glu in the active site.

    • Solvation: The (S)-methoxy group is often positioned to interact with the solvation shell, improving the thermodynamic solubility of the lipophilic core without incurring a steric penalty.

  • (R)-Enantiomer Performance:

    • Steric Clash: The (R)-configuration frequently forces the methoxy group into a "forbidden" zone, causing steric clashes with the gatekeeper residue (e.g., Threonine or Methionine).

    • Potency Loss: Literature precedents in similar scaffolds (e.g., 3-substituted piperidines in Janus Kinase inhibitors) show that the "wrong" enantiomer can suffer a 10- to 100-fold loss in potency (

      
       shift from nM to 
      
      
      
      M range).
Case Study B: Monoamine Transporter Selectivity (DAT vs. SERT)

3-Substituted piperidines are classic scaffolds for monoamine transporter ligands. The stereochemistry at C3 acts as a "selectivity switch."

  • Mechanism: The Dopamine Transporter (DAT) and Serotonin Transporter (SERT) have distinct pockets proximal to the central binding site.

  • Data Trends:

    • Analogues containing the (3S)-motif often exhibit tighter binding to DAT due to favorable hydrophobic collapse in the S1 pocket.

    • The (3R)-motif tends to shift selectivity towards SERT or Norepinephrine Transporter (NET), or significantly reduce affinity for all three, acting merely as a low-affinity competitive inhibitor.

Comparative Data Summary

The following table summarizes the impact of the 3-methoxypiperidine stereochemistry on key biological parameters in a representative kinase inhibitor scaffold.

Parameter(S)-3-Methoxypiperidine Analog(R)-3-Methoxypiperidine AnalogImpact Analysis
Primary Potency (

)
5 – 15 nM450 – 1200 nM>30x Potency Shift: Steric clash in the ATP-binding pocket reduces binding enthalpy.
Selectivity (Kinase Panel) High SpecificityLow SpecificityThe (R)-isomer may bind promiscuously to off-target kinases with larger pockets.
hERG Inhibition (

)
> 30

M (Safe)
~ 5

M (Risk)
Basic amines in the (R)-conformation often align better with the hERG pore's hydrophobic residues, increasing cardiotoxicity risk.
Metabolic Stability (

)
> 60 min< 20 minThe (R)-methoxy group can be more exposed to P450 oxidation (O-demethylation).

Experimental Methodologies

To ensure biological data is valid, the enantiomeric excess (ee) of the starting material must be verified. A 1% impurity of the highly potent (S)-isomer can artificially inflate the apparent potency of an inactive (R)-isomer.

Protocol 1: Chiral Purity Determination (SFC/HPLC)

Objective: Quantify (R)-enantiomer impurity in (S)-3-Methoxypiperidine batches prior to synthesis.

  • System: Agilent 1260 Infinity II or Waters UPC² (SFC).

  • Column: Chiralpak IC-3 or IG-3 (Polysaccharide derivative), 4.6 x 250 mm, 3 µm.

  • Mobile Phase (Normal Phase): n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is critical to suppress peak tailing of the basic piperidine nitrogen.

  • Flow Rate: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC).

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophore).

  • Derivatization (Optional but Recommended): If UV sensitivity is low, derivatize with benzyl chloride or tosyl chloride pre-column to introduce a chromophore.

Protocol 2: Competitive Binding Assay (Workflow)

Objective: Determine the


 of the synthesized drug candidates.
  • Preparation: Solubilize compounds in 100% DMSO. Prepare 10-point serial dilutions (10 mM to 0.1 nM).

  • Incubation: Mix compound with membrane fractions expressing the target protein (e.g., HEK293-DAT or Kinase domain) and a radioligand (e.g., [³H]-Imatinib or [¹²⁵I]-RTI-55).

  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer to remove unbound ligand.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model (Hill slope) to extract

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Workflows & Mechanisms

Diagram 1: Chiral Resolution & Quality Control Workflow

This flowchart illustrates the critical path from racemic starting material to validated biological assay, highlighting the "Go/No-Go" decision points based on enantiomeric excess.

ChiralWorkflow Racemate Racemic 3-Methoxypiperidine Resolution Chiral Resolution (Enzymatic KRED or Tartaric Acid Cryst.) Racemate->Resolution Separation S_Isomer (S)-Isomer (Target) Resolution->S_Isomer Yields R_Isomer (R)-Isomer (Impurity/Control) Resolution->R_Isomer Yields QC_SFC QC: Chiral SFC/HPLC (Chiralpak IC-3) S_Isomer->QC_SFC Assay Biological Assay (IC50/Ki) R_Isomer->Assay Negative Control Decision Purity Check (>99.5% ee?) QC_SFC->Decision Decision->Resolution Fail (Recrystallize) Synthesis Downstream Synthesis (API Production) Decision->Synthesis Pass Synthesis->Assay

Caption: Workflow ensuring enantiomeric purity before biological evaluation. Note the recycling loop if purity <99.5%.

Diagram 2: SAR Interaction Logic

A schematic representation of how the spatial vector of the methoxy group determines the binding outcome (Affinity vs. Steric Clash).

SAR_Logic cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway Core Piperidine Core (Scaffold) S_Vector (S)-Methoxy Vector (Equatorial/Solvent Exposed) Core->S_Vector R_Vector (R)-Methoxy Vector (Axial/Buried) Core->R_Vector Interaction H-Bond / Solvation (Favorable Enthalpy) S_Vector->Interaction Result_S High Potency (Low nM IC50) Interaction->Result_S Clash Steric Clash (Gatekeeper Residue) R_Vector->Clash Result_R Low Potency (High nM/µM IC50) Clash->Result_R

Caption: Structural Activity Relationship (SAR) logic showing why the (S)-vector typically yields higher potency in kinase pockets.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7176280, (3R)-3-methoxypiperidine. Retrieved from [Link]

  • Jacobson, K. A., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2005). Structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Journal of Medicinal Chemistry.
  • Raghunadha Babu, C. V., et al. (2014).[1] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.[1][2][3][4][5][6] Retrieved from [Link]

Sources

Validation

Comparative In Silico Evaluation of (S)-3-Methoxypiperidine Derivatives

A Protocol for Stereoselective Binding Analysis & Structural Optimization Executive Summary The (S)-3-Methoxypiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Stereoselective Binding Analysis & Structural Optimization

Executive Summary

The (S)-3-Methoxypiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from antipsychotics (e.g., Preclamol analogs) to anticancer agents (e.g., Niraparib intermediates). Its utility stems from two critical structural features: the protonatable nitrogen (pKa ~11.0), which anchors the molecule via salt bridges, and the C3-methoxy group, which provides a vector for specific hydrogen bonding and chiral discrimination.

This guide provides a rigorous framework for conducting comparative docking studies of these derivatives. Unlike standard high-throughput screening, this protocol focuses on enantiomeric resolution —distinguishing the efficacy of the (S)-isomer against its (R)-counterpart—and substituent optimization at the nitrogen position.

Part 1: The Chiral Advantage & Mechanistic Rationale

The Pharmacophore Model

In biological systems, the (S)-3-Methoxypiperidine moiety typically acts through a three-point binding mechanism. Understanding this is prerequisite to setting up a valid docking grid.

  • Cationic Anchor: At physiological pH (7.4), the piperidine nitrogen is protonated (

    
    ). It targets conserved aspartate or glutamate residues (e.g., Asp126 in Sigma-1 receptors or the catalytic dyad in BACE1).
    
  • Chiral H-Bond Acceptor: The (S)-configured methoxy group projects into a specific sub-pocket, often engaging backbone amides or serine hydroxyls. The (R)-enantiomer often faces steric clashes or solvent exposure, reducing affinity.

  • Hydrophobic Vector: The N-substituent (benzyl, phenethyl, etc.) occupies a hydrophobic tunnel, driving potency via van der Waals interactions.

The "Chair" Conformation Pitfall

Expert Insight: A common failure mode in docking piperidines is treating the ring as planar. The piperidine ring exists primarily in a chair conformation. The 3-methoxy group can adopt an axial or equatorial position depending on the N-substituent and protonation state.

  • Protocol Requirement: You must generate conformers that sample both chair flips prior to docking.

Part 2: Comparative Computational Workflow

To ensure reproducibility and trustworthiness, this study utilizes a self-validating workflow. The following diagram illustrates the critical path from library generation to binding energy analysis.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Comparative Analysis LigandPrep Ligand Preparation (S) vs (R) Enantiomers Protonation (pH 7.4) Algorithm Docking Algorithm (e.g., AutoDock Vina / Glide) Exhaustiveness: 32+ LigandPrep->Algorithm ProtPrep Target Protein Prep Remove Waters Add Polar Hydrogens GridGen Grid Box Generation Center on Co-cryst Ligand (Size: 20x20x20 Å) ProtPrep->GridGen GridGen->Algorithm PoseGen Pose Generation (Top 10 models) Algorithm->PoseGen RMSD Validation: RMSD Calc (Threshold < 2.0 Å) PoseGen->RMSD Interaction Interaction Profiling Salt Bridge (Dist < 4.0 Å) H-Bonds (Dist < 3.5 Å) RMSD->Interaction If Valid Ranking Affinity Ranking ΔG (kcal/mol) & LE Interaction->Ranking

Figure 1: Standardized workflow for stereoselective docking studies. Note the explicit validation step using RMSD.

Part 3: Benchmarking & Data Presentation

In this comparative analysis, we evaluate three hypothetical (S)-3-Methoxypiperidine derivatives (MP-01, MP-02, MP-03) against a standard reference inhibitor (Ref-Std) and the (R)-enantiomer of the lead compound.

Experimental Setup (In Silico)
  • Software: AutoDock Vina 1.2.0 (Open Source) or Schrödinger Glide (Commercial).

  • Target: Sigma-1 Receptor (PDB ID: 5HK1) or BACE1 (PDB ID: 4IVS).

  • Grid Box: Centered on Asp126 (Sigma-1) with dimensions

    
     Å.
    
  • Exhaustiveness: Set to 32 (High precision).

Comparative Data Table

The following table summarizes the docking performance. Note the "Delta (S/R)" column , which quantifies the chiral preference of the receptor.

Compound IDStereochemN-SubstituentBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions (Distance Å)
Ref-Std N/AHaloperidol-like-10.20.35Asp126 (2.8), Tyr103 (3.1)
MP-01 (S) (S)Benzyl-9.40.42Asp126 (2.9) , Ser117 (3.0)
MP-01 (R) (R)Benzyl-7.80.35Asp126 (3.1) (Loss of Ser117)
MP-02 (S) (S)4-F-Phenethyl-10.50.40Asp126 (2.8), Phe107 (Pi-Stack)
MP-03 (S) (S)Isopropyl-6.50.28Asp126 (3.2) (Weak hydrophobic)

Analysis of Results:

  • Chiral Selectivity: MP-01(S) shows a

    
     of -1.6 kcal/mol compared to MP-01(R). This energy gap corresponds to a ~15-fold difference in predicted 
    
    
    
    , confirming the necessity of the (S)-configuration for optimal H-bonding with Ser117.
  • Substituent Effect: Increasing the N-linker length (Benzyl -> Phenethyl in MP-02) improves affinity by -1.1 kcal/mol, suggesting the hydrophobic pocket is deep and accommodates bulkier aromatic groups.

Part 4: Structural Activity Relationship (SAR) Visualization

To interpret why MP-02 (S) performs best, we map the interactions. The diagram below represents the "Induced Fit" logic required for these derivatives.

InteractionMap Ligand_N Piperidine N+ (Protonated) Rec_Asp Asp126 (Anionic) Ligand_N->Rec_Asp Salt Bridge (Strong, <3.0Å) Ligand_OMe (S)-3-Methoxy (H-Bond Acceptor) Rec_Ser Ser117 (Donor) Ligand_OMe->Rec_Ser H-Bond (Chiral Specific) Ligand_R N-Substituent (4-F-Phenethyl) Rec_Pocket Hydrophobic Tunnel (Phe107/Tyr103) Ligand_R->Rec_Pocket Pi-Stacking / Van der Waals

Figure 2: Interaction map of the lead candidate MP-02 (S). The salt bridge is the primary anchor, while the methoxy group determines specificity.

Part 5: Validation & Experimental Protocols

A docking study is only as good as its validation. Use this protocol to confirm your computational findings.

The "Redocking" Validation

Before docking new derivatives, you must validate the algorithm:

  • Extract the native ligand from the PDB crystal structure.

  • Randomize its conformation and placement.

  • Dock it back into the active site.[1]

  • Measure RMSD: The Root Mean Square Deviation between the docked pose and the crystal pose must be

    
     Å . If it is higher, your grid box or scoring function is ill-suited for this protein.
    
In Vitro Confirmation (Recommended)

Computational predictions for piperidine derivatives should be validated via a Radioligand Binding Assay .

  • Method: Competition binding using

    
     (for Sigma-1) or similar standard.
    
  • Success Metric: The experimental

    
     rank order should correlate (
    
    
    
    ) with the calculated Binding Energy rank order.

References

  • Privileged Scaffolds: Watson, A. et al. (2025). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." NIH PubMed Central.

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Chiral Synthesis: Mishra, S., et al. (2023).[2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." Journal of the American Chemical Society.

  • Benchmarking Protocols: "Comparative Docking Studies of Piperidine-Based Inhibitors." BenchChem Application Notes.

  • Lipase Inhibition: "Identification of Novel Piperidine Derivatives as Potent Inhibitors of Pancreatic Lipase." MDPI Pharmaceuticals.

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of (S)-3-Methoxypiperidine-Derived Drugs as Dopamine Receptor Modulators

This guide provides a comprehensive evaluation of the therapeutic potential of drugs derived from the (S)-3-methoxypiperidine scaffold, with a particular focus on their activity as dopamine receptor modulators. For resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the therapeutic potential of drugs derived from the (S)-3-methoxypiperidine scaffold, with a particular focus on their activity as dopamine receptor modulators. For researchers, scientists, and drug development professionals, this document synthesizes key efficacy data, delineates structure-activity relationships (SAR), and provides detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The (S)-3-Methoxypiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of diseases.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with biological targets. The introduction of a methoxy group at the 3-position, particularly with the (S)-stereochemistry, can significantly influence a molecule's pharmacological profile. This substitution can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties, making the (S)-3-methoxypiperidine moiety a valuable component in the design of novel therapeutics.[1]

This guide will focus on the evaluation of (S)-3-methoxypiperidine-derived compounds as modulators of dopamine receptors, key players in the pathophysiology of numerous central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and Huntington's disease.[2][3]

In Vitro Efficacy Evaluation: Targeting Dopamine Receptors

The initial assessment of drug candidates involves a battery of in vitro assays to determine their affinity, potency, and selectivity for the target receptors. For (S)-3-methoxypiperidine derivatives targeting dopamine receptors, the primary focus is on the D2 and D4 receptor subtypes.

Key In Vitro Assays for Dopamine Receptor Ligands

A critical step in the evaluation of novel compounds is the radioligand binding assay, which quantifies the affinity of a drug for its receptor. This is typically followed by functional assays to determine whether the compound acts as an agonist, antagonist, or partial agonist.

Table 1: Comparison of In Vitro Efficacy of Piperidine-Derived Dopamine Receptor Ligands

CompoundTarget ReceptorAssay TypeKey Efficacy Metric (Ki or IC50)Selectivity (vs. other Dopamine Receptors)Reference
PNU-96391 Dopamine D2Radioligand BindingWeak antagonistNot specified[4]
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 17) Dopamine D4Radioligand BindingIC50 = 0.057 nM>10,000-fold vs. D2[5]
Compound 8a Dopamine D4Radioligand BindingKi = 205.9 nMSelective vs. D1, D2, D3, D5[6]
Compound 8b Dopamine D4Radioligand BindingKi = 169 nMSelective vs. D1, D2, D3, D5[6]
Compound 9s Dopamine D4Radioligand BindingKi = 1.0 nMNot specified[7]
Compound 9t Dopamine D4Radioligand BindingKi = 3.0 nMNot specified[7]
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of (S)-3-methoxypiperidine-derived compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone or a similar high-affinity D2 antagonist.

  • Non-specific binding control: Haloperidol or another potent D2 antagonist.

  • Test compounds (e.g., PNU-96391).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-D2 cells and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of haloperidol instead of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 In Vitro Radioligand Binding Assay Workflow prep Prepare Cell Membranes (HEK293-D2) setup Set up Assay Plate: - Radioligand ([3H]Spiperone) - Test Compound (Varying Conc.) - Control (Haloperidol) prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Filter to Separate Bound/Free Radioligand incubate->harvest quantify Quantify Radioactivity (Scintillation Counting) harvest->quantify analyze Calculate IC50 and Ki quantify->analyze cluster_1 In Vivo Amphetamine-Induced Hyperlocomotion Workflow acclimate Acclimate Mice to Testing Environment habituate Habituate Mice in Open-Field Chambers acclimate->habituate admin_test Administer Test Compound or Vehicle habituate->admin_test admin_amph Administer d-Amphetamine admin_test->admin_amph record Record Locomotor Activity admin_amph->record analyze Compare Activity Across Groups record->analyze

Figure 2. Workflow for the amphetamine-induced hyperlocomotion model.

Pharmacokinetic Profile of PNU-96391

The pharmacokinetic properties of a drug candidate are critical for its clinical success. A study investigating the prediction of in vivo pharmacokinetics of PNU-96391 in humans provided valuable insights. [1]While allometric scaling from animal data over-predicted human clearance, an alternative method normalizing in vitro human data with the ratio of in vivo to in vitro animal data provided a more accurate prediction. [1] In a single oral dose study in healthy volunteers, PNU-96391 was rapidly absorbed, with maximum concentrations reached between 0.5 and 4 hours. The drug exhibited a short half-life of 2 to 6 hours. [8] Table 2: Pharmacokinetic Parameters of PNU-96391 in Humans (Single Oral Dose)

ParameterValueReference
Time to Maximum Concentration (tmax)0.5 - 4 hours[8]
Half-life (t1/2)2 - 6 hours[8]

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs provide crucial information about the structural requirements for optimal target interaction. For piperidine-based dopamine receptor ligands, several SAR studies have been conducted.

For a series of 3-aryl piperidine analogs, the nature of the substituent on the aryl ring and the linker to the piperidine nitrogen were found to be critical for potent and efficacious dopamine D4 receptor agonism. [9]In another study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, the substitution pattern on the phenoxy ring significantly influenced D4 receptor antagonist activity, with 3,4-difluorophenoxy and 4-fluorophenoxy groups showing high potency. [7][10] The (S)-stereochemistry at the 3-position of the piperidine ring, as seen in PNU-96391, is often crucial for optimal receptor interaction. The methoxy group can act as a hydrogen bond acceptor and its specific spatial orientation can lead to enhanced binding affinity and selectivity.

cluster_2 Key Structural Features for Dopamine D4 Receptor Antagonism piperidine Piperidine Scaffold substituent_3 (S)-3-Methoxy (or other suitable group) piperidine->substituent_3 Stereochemistry and H-bonding substituent_1 N-Alkyl/Arylalkyl (influences potency and selectivity) piperidine->substituent_1 Modulates PK/PD substituent_4 Aryl/Heteroaryl (interacts with receptor pocket) piperidine->substituent_4 Binding Affinity

Figure 3. Generalized pharmacophore for piperidine-based dopamine D4 antagonists.

Conclusion and Future Directions

The (S)-3-methoxypiperidine scaffold represents a promising starting point for the development of novel drugs targeting dopamine receptors. The available data, particularly for compounds like PNU-96391, demonstrate the potential of this chemical class to yield compounds with favorable in vivo efficacy and pharmacokinetic profiles.

Future research should focus on a more systematic exploration of the SAR around the (S)-3-methoxypiperidine core to optimize potency, selectivity, and drug-like properties. Comparative studies of a series of closely related analogs are needed to provide a clearer understanding of the contribution of the (S)-3-methoxy group to the overall pharmacological profile. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers embarking on such investigations.

References

  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. [Link]

  • Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. PubMed Central. [Link]

  • Synthesis and characterization of selective dopamine D-2 receptor antagonists. ResearchGate. [Link]

  • Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Semantic Scholar. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. PubMed. [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

  • Single oral dose safety, tolerability, and pharmacokinetics of PNU-96391 in healthy volunteers. PubMed. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. ResearchGate. [Link]

  • PNU-96391A (OSU6162) antagonizes the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson's disease. PubMed. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders. PubMed. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. [Link]

  • N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. PubMed. [Link]

  • Tolerability and efficacy of the monoaminergic stabilizer (-)-OSU6162 (PNU-96391A) in Huntington's disease: a double-blind cross-over study. PubMed. [Link]

  • Animal models of schizophrenia. imprs-tp. [Link]

  • Evaluation of the physical and in vitro protective activity of three synthetic peptides derived from the pro- and mature GDNF sequence. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of (S)-3-Methoxypiperidine

The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals working with novel compounds like (S)-3-Methoxypiperidine, a substituted pip...

Author: BenchChem Technical Support Team. Date: February 2026

The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals working with novel compounds like (S)-3-Methoxypiperidine, a substituted piperidine derivative, understanding the nuanced disposal requirements is not just a matter of compliance, but a critical component of a responsible research lifecycle. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-3-Methoxypiperidine, grounded in an understanding of its chemical hazards and the governing regulatory frameworks.

The Foundation of Safe Disposal: Hazard Identification and Risk Assessment

The causality behind stringent disposal rules is clear: improper disposal, such as pouring the chemical down the drain, can lead to the release of toxic vapors into the laboratory, damage to plumbing infrastructure, and significant harm to aquatic ecosystems.[2][4] Similarly, disposal in general trash could lead to fires or expose sanitation workers to a hazardous substance.[5]

Table 1: Summary of Key Hazards for Piperidine Derivatives

Hazard Classification GHS Category Associated Risk
Flammable Liquid Category 2 or 3 Highly flammable; keep away from heat, sparks, and open flames.[1][3]
Acute Toxicity (Inhalation) Category 1 to 3 Potentially fatal if inhaled; work in a well-ventilated area or fume hood.[2][3]
Acute Toxicity (Dermal) Category 3 Toxic in contact with skin.[2][3]
Skin Corrosion/Irritation Category 1 Causes severe skin burns and eye damage.[2]

| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or harmful if swallowed.[1][2] |

This multi-hazard profile firmly places (S)-3-Methoxypiperidine in the category of regulated hazardous waste, which must be managed according to strict local and national guidelines, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

The Core Directive: Waste Segregation and Containment

The first and most critical step in the disposal process is immediate segregation. Never mix (S)-3-Methoxypiperidine waste with other waste streams.[3][8] Mixing incompatible chemicals can lead to dangerous reactions, while cross-contaminating non-hazardous waste streams needlessly increases the volume and cost of hazardous waste disposal.

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container that is chemically compatible with piperidines. A poly-coated glass bottle or a high-density polyethylene (HDPE) container is often suitable.[8]

    • The container must have a secure, tight-fitting screw cap to prevent the escape of vapors.[3][9]

    • For larger volumes of liquid waste, laboratories should use safety cans provided by their institution's chemical disposal service.[10]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, the container must be labeled.[10][11]

    • Use a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[12]

    • Clearly write the full chemical name: "(S)-3-Methoxypiperidine." Avoid using abbreviations or chemical formulas.[10]

    • List all constituents and their approximate concentrations. For example, if the compound is in a solvent, both must be listed.

    • Indicate the accumulation start date on the tag.[10]

Step-by-Step Disposal and Decontamination Procedures

This protocol ensures that the waste is handled safely from the point of generation to its final collection.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE. This is a non-negotiable step to prevent exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[1]

  • Lab Coat: A standard lab coat is required to protect against skin contact.[13]

  • Respiratory Protection: All handling of (S)-3-Methoxypiperidine and its waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]

Step 2: Managing the Primary Chemical Waste

  • Pure or Concentrated (S)-3-Methoxypiperidine: If you have leftover, unused, or off-spec material, it must be disposed of as hazardous waste in its original container if possible. Write "WASTE" on the label and affix a completed hazardous waste tag.[10]

  • Dilute Solutions: Collect all solutions containing (S)-3-Methoxypiperidine in your designated, labeled liquid hazardous waste container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5] Do not overfill the container; a general rule is to fill it to no more than 80-90% capacity.[10] Store the container in a designated satellite accumulation area within the lab, which should have secondary containment (like a spill tray).[8]

Step 3: Handling Contaminated Materials and Spills

Accidents happen, and proper management of contaminated materials is crucial.

  • Contaminated Solids: Any item that comes into direct contact with (S)-3-Methoxypiperidine, such as gloves, pipette tips, or absorbent paper, must be disposed of as hazardous solid waste.[10]

    • Collect these items in a separate, clearly labeled, plastic-lined container or a designated clear plastic bag for chemically contaminated dry waste.[10]

    • Do not place liquids or sharp objects in the dry waste container.[10]

  • Spill Cleanup: In the event of a small spill inside a fume hood, absorb the material with a non-flammable absorbent material like sand, diatomaceous earth, or a universal binding agent.[4][13]

    • Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution and wipe it down. The wipes also go into the solid hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate treatment of hazardous waste but are required to hand it off correctly.

  • Contact EHS: Once your waste container is full or has been in accumulation for the maximum allowed time (e.g., 60 days at NIH), arrange for a pickup from your institution's EHS or a licensed hazardous waste contractor.[10][12]

  • Manifest System: For off-site transport, a hazardous waste manifest is required. This is a tracking document that stays with the waste from its point of generation to its final disposal facility. Your EHS office will manage this, but you must provide accurate information about the waste.[6][14] The typical final disposal method for this type of organic waste is high-temperature incineration by an accredited disposal contractor.[1][15]

Prohibited Disposal Methods: A Critical Checklist

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT pour (S)-3-Methoxypiperidine down the sink or any other drain.[4][5]

  • DO NOT dispose of it in the regular trash.[8]

  • DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[5]

  • DO NOT mix (S)-3-Methoxypiperidine waste with incompatible materials or in an unlabeled container.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-3-Methoxypiperidine waste.

G start Waste Generation ((S)-3-Methoxypiperidine) is_liquid Is the waste liquid (pure or in solution)? start->is_liquid liquid_waste Collect in a labeled, capped liquid waste container (e.g., HDPE bottle). is_liquid->liquid_waste Yes solid_waste Is it contaminated solid debris (gloves, wipes, tips)? is_liquid->solid_waste No store Store waste in a designated Satellite Accumulation Area with secondary containment. liquid_waste->store solid_container Collect in a labeled, lined solid waste container. solid_waste->solid_container Yes spill Is it a spill? solid_waste->spill No solid_container->store absorb Absorb with inert material (e.g., sand, vermiculite). spill->absorb Yes prohibited Prohibited Disposal: - No Sink - No Trash - No Evaporation spill->prohibited Refer to EHS for large spills absorb->solid_container full Is container full or accumulation time limit reached? store->full full->store No contact_ehs Contact EHS or licensed contractor for waste pickup. full->contact_ehs Yes end Waste Removed for Incineration contact_ehs->end

Caption: Disposal decision workflow for (S)-3-Methoxypiperidine.

By adhering to these procedures, researchers can ensure that their work with (S)-3-Methoxypiperidine is conducted with the highest standards of safety, protecting themselves, their colleagues, and the environment.

References

  • Rathburn Chemicals. (2020). Safety Data Sheet. Retrieved from [Link]

  • Penta. (2024). Piperidine - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 (Alternative Link). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Institutes of Health. (2015). NIH Chemical Safety Guide. Retrieved from [Link]

  • Anaxopore. (n.d.). Safety Data Sheet - Piperidine. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.